Ihmt-trk-284
Description
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Properties
Molecular Formula |
C25H27N7OS |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[4-methyl-5-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H27N7OS/c1-17-24(34-25(27-17)28-23(33)16-32-13-11-31(2)12-14-32)18-6-8-20-21(29-30-22(20)15-18)9-7-19-5-3-4-10-26-19/h3-10,15H,11-14,16H2,1-2H3,(H,29,30)(H,27,28,33)/b9-7+ |
InChI Key |
CHLFFSKXUJQLQO-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5 |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
IHMT-TRK-284: A Deep Dive into the Mechanism of Action of a Novel Type II TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHMT-TRK-284 is a potent and orally bioavailable, type II inhibitor of the tropomyosin receptor kinase (TRK) family. This document provides a comprehensive technical overview of its mechanism of action, focusing on its inhibitory profile, impact on downstream signaling, and its efficacy against both wild-type and clinically relevant mutant TRK kinases. The information is compiled from publicly available preclinical data.
Core Mechanism of Action: Type II Inhibition of TRK Kinases
This compound functions as a type II kinase inhibitor, a class of drugs that bind to the inactive "DFG-out" conformation of the kinase domain.[1] This contrasts with type I inhibitors that bind to the active "DFG-in" conformation.[1] This specific binding mode allows this compound to overcome certain mutations that confer resistance to type I inhibitors.
The primary molecular targets of this compound are the three members of the TRK family: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptor tyrosine kinases are crucial for neuronal development and function but can become potent oncogenic drivers when constitutively activated by gene fusions (NTRK fusions).[1]
Upon binding to the ATP-binding pocket of the TRK kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of the receptor. This inhibition abrogates the downstream signaling cascades that are critical for cancer cell proliferation, survival, and growth.
In Vitro Inhibitory Activity
Quantitative analysis demonstrates the high potency of this compound against all three TRK family members. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a strong and specific interaction with its targets.
| Target | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
Data compiled from publicly available sources.
A key feature of this compound is its ability to inhibit TRK kinases harboring mutations that confer resistance to first and second-generation TRK inhibitors. This includes mutations in the ATP binding pocket and the DFG motif.
| Mutant TRKA | GI50 (µM) |
| BaF3-LMNA-TRKA | 0.007 ± 0.001 |
| BaF3-LMNA-TRKA-V573M | 0.003 ± 0.001 |
| BaF3-LMNA-TRKA-F589L | 0.004 ± 0.001 |
| BaF3-LMNA-TRKA-G595R | 0.194 ± 0.013 |
| BaF3-LMNA-TRKA-G667C | 0.034 ± 0.002 |
| BaF3-LMNA-TRKA-G667S | 0.002 ± 0.001 |
GI50 represents the concentration for 50% of maximal inhibition of cell growth. Data obtained from studies on engineered BaF3 cell lines expressing the respective TRKA mutants.
Inhibition of Downstream Signaling Pathways
Activation of TRK receptors triggers a cascade of intracellular signaling events. This compound, by blocking the initial phosphorylation event, effectively shuts down these pro-tumorigenic pathways. The three major signaling axes inhibited by this compound are:
-
RAS-MAPK-ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
The following diagram illustrates the points of inhibition by this compound within these key signaling cascades.
Caption: Inhibition of TRK signaling pathways by this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on the published data, the following methodologies were likely employed.
In Vitro Kinase Assays
-
Objective: To determine the IC50 values of this compound against TRKA, TRKB, and TRKC.
-
General Methodology: Recombinant human TRK kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays (e.g., using ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay). The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Proliferation Assays
-
Objective: To assess the anti-proliferative effect of this compound on cells dependent on TRK signaling.
-
General Methodology: BaF3 cells, an IL-3 dependent murine pro-B cell line, are engineered to express various NTRK fusion proteins or mutants. These cells are then cultured in the absence of IL-3, making their survival and proliferation dependent on the activity of the expressed TRK kinase. The cells are treated with a range of this compound concentrations for a set period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®. The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the resulting dose-response curves.
Caption: General workflow for cellular proliferation assays.
Western Blot Analysis
-
Objective: To confirm the inhibition of TRK phosphorylation and downstream signaling pathways in a cellular context.
-
General Methodology: Cancer cell lines with known NTRK fusions (e.g., KM-12 colorectal cancer cells) are treated with this compound at various concentrations for a defined period. Following treatment, the cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are then separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is probed with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated downstream effectors (e.g., p-ERK, p-AKT), and their total protein counterparts. A loading control (e.g., GAPDH or β-actin) is also included. The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified to assess the degree of inhibition.[2]
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Methodology: Immunocompromised mice are subcutaneously implanted with cancer cells that are driven by NTRK fusions (e.g., KM-12 cells or engineered BaF3 cells). Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at different dose levels, and tumor growth is monitored over time by measuring tumor volume. Body weight and general health of the animals are also recorded to assess toxicity. At the end of the study, the tumors may be excised for further analysis (e.g., pharmacodynamic studies to confirm target engagement).
Conclusion
This compound is a highly potent, type II TRK inhibitor with a favorable preclinical profile. Its mechanism of action, centered on the inhibition of the inactive "DFG-out" conformation of the TRK kinases, allows it to effectively block downstream pro-tumorigenic signaling and overcome key resistance mutations. The robust in vitro and in vivo activity of this compound positions it as a promising therapeutic candidate for the treatment of cancers driven by NTRK gene fusions or mutations. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the TRK Binding Affinity and Kinetics of Ihmt-trk-284
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary research article detailing the specific experimental protocols for the generation of the following data on Ihmt-trk-284 was not publicly accessible at the time of writing. Therefore, the experimental methodologies described herein are representative protocols for such assays and may not be the exact methods used to generate the presented data.
Introduction
This compound, also identified as compound 34, is a potent, orally active, type II inhibitor of the Tropomyosin receptor kinase (TRK) family.[1][2][3] The TRK family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development, function, and survival. Aberrant activation of TRK signaling through gene fusions or mutations is a known oncogenic driver in a variety of adult and pediatric cancers. This compound has demonstrated significant anti-tumor efficacy in preclinical models and the ability to overcome certain acquired resistance mutations that can arise during cancer therapy.[1][3] This guide provides a comprehensive overview of the available binding affinity data for this compound, alongside detailed representative experimental protocols and relevant signaling pathway diagrams to support further research and development.
Binding Affinity of this compound
This compound exhibits potent inhibitory activity against all three TRK family members, with a particularly high affinity for TrkB. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| TrkA | 10.5[1][2][3] |
| TrkB | 0.7[1][2][3] |
| TrkC | 2.6[1][2][3] |
Table 1: In vitro inhibitory activity of this compound against TRK kinases.
Kinase Selectivity Profile
This compound has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for the TRK family. This selectivity is a critical attribute for a therapeutic candidate, as off-target kinase inhibition can lead to undesirable side effects. While the comprehensive selectivity data from the primary publication is unavailable, some publicly accessible data from commercial vendors provides insight into its activity against other kinases.
| Target | IC50 (nM) |
| CSF1R | 1.2 |
| PDGFRα | 24.2 |
| Abl-1 | 83.6 |
| PDGFRβ | 95.7 |
| c-Kit | 2167 |
Table 2: Inhibitory activity of this compound against a selection of non-TRK kinases.
Experimental Protocols
The following are detailed, representative protocols for assays commonly used to characterize TRK inhibitors.
In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the IC50 value of a compound against a purified kinase enzyme.
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme.
-
ATP.
-
A suitable substrate (e.g., a synthetic peptide).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
This compound (or other test compounds) serially diluted in DMSO.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
A plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a solution of the recombinant TRK enzyme in assay buffer.
-
Prepare a solution of the substrate and ATP in assay buffer.
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (as a control).
-
Add 2 µL of the TRK enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of a compound on cancer cells that are dependent on TRK signaling.
-
Reagents and Materials:
-
A cancer cell line with a known TRK fusion (e.g., KM-12 cells).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound serially diluted in DMSO.
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom white plates.
-
A plate reader capable of luminescence detection.
-
-
Procedure:
-
Seed the TRK-fusion positive cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
TRK Signaling Pathway
The following diagram illustrates the canonical TRK signaling pathway, which is inhibited by this compound. Upon binding of a neurotrophin ligand, the TRK receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival and proliferation.
Caption: TRK Signaling Pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the in vitro IC50 value of a TRK inhibitor.
Caption: IC50 Determination Workflow.
References
Preclinical Profile and In Vivo Efficacy of Ihmt-trk-284: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ihmt-trk-284 is a novel, orally available, type II inhibitor of Tropomyosin Receptor Kinase (TRK) demonstrating potent and selective activity against TRKA, TRKB, and TRKC. Preclinical data highlights its capacity to overcome acquired resistance to other TRK inhibitors, a significant challenge in clinical settings. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro activity, in vivo efficacy in tumor models, and pharmacokinetic profile. Detailed experimental methodologies for key assays are provided, alongside visualizations of the targeted signaling pathway and experimental workflows to support further research and development.
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Chromosomal rearrangements involving the NTRK genes can lead to the expression of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers. While first and second-generation TRK inhibitors have shown significant clinical benefit, the emergence of acquired resistance mutations limits their long-term efficacy.
This compound is a next-generation, type II TRK inhibitor designed to address this challenge. Its unique binding mode allows it to inhibit not only wild-type TRK kinases but also a spectrum of clinically relevant resistance mutations. This whitepaper summarizes the key preclinical findings that underscore the therapeutic potential of this compound.
In Vitro Activity
Kinase Inhibition
This compound demonstrates potent enzymatic inhibition of TRKA, TRKB, and TRKC. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| TRKA | 10.5[1][2] |
| TRKB | 0.7[1][2] |
| TRKC | 2.6[1][2] |
| Table 1: In vitro kinase inhibitory activity of this compound. |
Cell-Based Proliferation
The anti-proliferative effects of this compound were evaluated in various cell lines, including BaF3 cells engineered to express TRK fusion proteins and the KM-12-LUC colorectal cancer cell line.
| Cell Line | IC50 (µM) |
| BaF3-TEL-TRKA | Data not available |
| BaF3-TEL-TRKB | Data not available |
| BaF3-TEL-TRKC | Data not available |
| KM-12-LUC | Data not available |
| Table 2: Anti-proliferative activity of this compound in various cell lines. While the source indicates anti-proliferative effects, specific IC50 values were not provided in the abstract.[1] |
Activity Against Resistance Mutations
A key feature of this compound is its ability to overcome common resistance mutations that arise during treatment with other TRK inhibitors. It has shown activity against mutations in the ATP binding pocket (e.g., V573M, F589L) and the DFG motif (e.g., G667C/S).
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in mouse xenograft models.
| Model | Dose | Tumor Growth Inhibition (TGI) |
| BaF3-TEL-TRKA Xenograft | 40 mg/kg/day (p.o.) | 68%[1] |
| 80 mg/kg/day (p.o.) | Not Specified | |
| BaF3-TEL-TRKB Xenograft | 40 mg/kg/day (p.o.) | 93%[1] |
| 80 mg/kg/day (p.o.) | Not Specified | |
| BaF3-TEL-TRKC Xenograft | 40 mg/kg/day (p.o.) | 58%[1] |
| 80 mg/kg/day (p.o.) | Not Specified | |
| KM-12-LUC Xenograft | 40 mg/kg/day (p.o.) | 93%[1] |
| 80 mg/kg/day (p.o.) | 95%[1] | |
| Table 3: In vivo anti-tumor efficacy of this compound in mouse xenograft models. |
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic profiles in multiple species, including mice, rats, and dogs, supporting its development as an orally administered therapeutic.[3]
Table 4: Pharmacokinetic parameters of this compound. Specific data for parameters such as Cmax, Tmax, AUC, and half-life were not available in the reviewed abstracts.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TRK signaling pathway. Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival and proliferation, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways. In cancers driven by TRK fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth. This compound blocks this aberrant signaling.
Caption: TRK Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Protocols
The following are representative protocols for the key assays used in the preclinical evaluation of this compound. These are generalized procedures and may not reflect the exact details of the original studies.
In Vitro Kinase Inhibition Assay (Radiometric)
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
-
Reagent Preparation: Recombinant TRK kinase, a suitable substrate (e.g., a synthetic peptide), and a stock solution of this compound in DMSO are prepared. A reaction buffer containing ATP and [γ-32P]ATP is also prepared.
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are added to a microplate.
-
Initiation and Incubation: The reaction is initiated by the addition of the ATP/[γ-32P]ATP mixture and incubated at 30°C for a defined period.
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Separation: The reaction mixture is spotted onto P81 phosphocellulose paper. The paper is then washed to remove unincorporated [γ-32P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Cell Proliferation Assay (MTS/MTT)
Caption: Workflow for a typical MTS or MTT cell proliferation assay.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for 72 hours to allow for an effect on cell proliferation.
-
Reagent Addition: An MTS or MTT reagent is added to each well.
-
Incubation and Solubilization: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. If using MTT, a solubilization solution is added.
-
Absorbance Reading: The absorbance is measured at approximately 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
Caption: Workflow for an in vivo tumor xenograft study.
-
Cell Implantation: Tumor cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Assignment: Mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses, typically once daily. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined treatment duration.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Conclusion
The preclinical data for this compound demonstrate its potential as a highly potent and selective, orally available TRK inhibitor. Its ability to overcome a range of clinically relevant resistance mutations suggests that it may offer a significant therapeutic advantage over existing TRK inhibitors. The robust in vivo efficacy in multiple tumor models further supports its continued development as a promising new agent for the treatment of TRK fusion-positive cancers. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Ihmt-trk-284: A Potent Type II Kinase Inhibitor Targeting TRK Family Kinases
Hefei, China - Researchers have unveiled a novel, orally available type II kinase inhibitor, Ihmt-trk-284, demonstrating significant potency against Tropomyosin receptor kinase (TRK) family proteins and the ability to overcome multiple clinically relevant resistance mutations. This development, detailed in the European Journal of Medicinal Chemistry, presents a promising new therapeutic candidate for cancers driven by NTRK gene fusions or mutations.[1]
This compound, also identified as compound 34, originates from an indazole-based scaffold.[1] Its design as a type II inhibitor allows it to bind to the inactive "DFG-out" conformation of the kinase, a strategy that can confer greater selectivity and the ability to overcome resistance mutations that affect the ATP-binding pocket.
Unpacking the Potency and Selectivity of this compound
This compound has demonstrated nanomolar inhibitory activity against all three TRK family members. In biochemical assays, it recorded IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM for TRKA, TRKB, and TRKC, respectively.[1] This potent inhibition of the primary targets is a crucial attribute for a therapeutic candidate.
A comprehensive kinome scan across 468 kinases and their mutants revealed a highly selective profile for this compound, with a selectivity score (S score (1)) of 0.02 at a concentration of 1 µM.[1] This high degree of selectivity is critical for minimizing off-target effects and improving the safety profile of the drug. Further profiling demonstrated its inhibitory activity against other kinases, as detailed in the table below.
| Target Kinase | IC50 (nM) |
| TRKB | 0.7 |
| TRKC | 2.6 |
| TRKA | 10.5 |
| CSF1R | 1.2 |
| PDGFRα | 24.2 |
| Abl1 | 83.6 |
| PDGFRβ | 95.7 |
| KIT | 2167 |
Overcoming the Hurdle of Drug Resistance
A significant challenge in targeted cancer therapy is the emergence of drug resistance. This compound has shown a remarkable ability to inhibit TRK kinases harboring mutations that confer resistance to other inhibitors. Specifically, it has demonstrated activity against the V573M and F589L mutations located in the ATP binding pocket, as well as the G667C/S mutations within the DFG motif.[1] This capacity to overcome resistance is a key advantage and a primary focus of its development.
In Vivo Efficacy and Pharmacokinetic Profile
Preclinical studies in animal models have underscored the therapeutic potential of this compound. The compound has exhibited favorable pharmacokinetic profiles in mice, rats, and dogs, indicating good oral bioavailability and systemic exposure.[1]
In mouse xenograft models, this compound demonstrated robust anti-tumor efficacy. These models included those driven by wild-type TRKA, B, and C, as well as models with TRKA resistance mutations.[1] The potent in vivo activity, coupled with its ability to overcome resistance, strongly supports its continued development as a clinical candidate for patients with TRK-driven malignancies.
The TRK Signaling Pathway: The Target of this compound
The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in neuronal development and function. However, in various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of chimeric TRK proteins. These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.
This compound exerts its therapeutic effect by inhibiting the kinase activity of these aberrant TRK proteins, thereby blocking the downstream signaling cascades. The primary signaling pathways activated by TRK kinases are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.
Caption: TRK Signaling Pathway and Inhibition by this compound.
Experimental Methodologies
A summary of the key experimental protocols used in the characterization of this compound is provided below.
In Vitro Kinase Assay
The inhibitory activity of this compound against TRK kinases was determined using a radiometric assay.
Caption: Workflow for the in vitro radiometric kinase assay.
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines expressing TRK fusions were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized by adding a detergent solution.
-
Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
Caption: Workflow for in vivo xenograft efficacy studies.
Future Directions
The potent and selective profile of this compound, combined with its ability to overcome resistance mutations and its favorable in vivo properties, positions it as a strong candidate for further clinical investigation. Future studies will likely focus on formal preclinical toxicology and safety pharmacology assessments to support an Investigational New Drug (IND) application and the initiation of human clinical trials for patients with TRK-positive cancers.
References
In-Depth Technical Guide: Discovery and Synthesis of Ihmt-trk-284
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ihmt-trk-284 is a novel, orally bioavailable, type II inhibitor of Tropomyosin receptor kinases (TRK) that has demonstrated significant potential in overcoming resistance to existing TRK-targeted therapies. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals. The core of this inhibitor is an indazole-based scaffold, developed through a type II kinase inhibitor fragments hybrid design approach coupled with a ring closure strategy. Preclinical data highlights its potent and selective inhibition of TRKA, TRKB, and TRKC, including clinically relevant mutants, and its efficacy in in-vivo models.
Discovery and Rationale
The development of this compound was driven by the clinical need to overcome acquired resistance to first-generation TRK inhibitors. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide array of cancers. While initial TRK inhibitors have shown remarkable efficacy, the emergence of resistance mutations, particularly in the ATP binding pocket and the DFG motif, limits their long-term benefit.
This compound was designed as a type II kinase inhibitor, which binds to the inactive "DFG-out" conformation of the kinase. This approach offers the potential to overcome resistance mutations that affect the ATP-binding pocket targeted by type I inhibitors. The discovery process began with an indazole-based scaffold, which was elaborated using a fragment hybrid design and a ring closure strategy to optimize binding and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| TRKA | 10.5[1] |
| TRKB | 0.7[1] |
| TRKC | 2.6[1] |
Table 2: Kinome Selectivity
| Parameter | Value |
| Kinases and Mutants Tested | 468[1] |
| S score (1) at 1 µM | 0.02[1] |
The S score is a measure of selectivity, with a lower score indicating higher selectivity.
Table 3: Activity Against Resistant Mutants
| Mutant | Location |
| V573M | ATP binding pocket[1] |
| F589L | ATP binding pocket[1] |
| G667C/S | DFG region[1] |
This compound demonstrated the ability to overcome drug resistance conferred by these mutations.
Table 4: In Vivo Pharmacokinetic Profile
| Species | Outcome |
| Mice | Good PK profile[1] |
| Rats | Good PK profile[1] |
| Dogs | Good PK profile[1] |
Detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability are not publicly available in the reviewed literature.
Table 5: In Vivo Efficacy
| Mouse Model | Outcome |
| TRKA/B/C driven models | Good antitumor efficacy[1] |
| TRKA mutant models | Good antitumor efficacy[1] |
| KM-12-LUC cell-mediated model | Good antitumor efficacy[1] |
Specific tumor growth inhibition (TGI) percentages and other quantitative efficacy data are not detailed in the available literature.
Signaling Pathway and Mechanism of Action
This compound acts as a type II inhibitor of the TRK signaling pathway. TRK receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell growth.
This compound binds to the inactive "DFG-out" conformation of the TRK kinase domain, preventing the conformational change required for ATP binding and kinase activation. This effectively blocks the downstream signaling cascades.
Caption: TRK signaling pathway and the inhibitory action of this compound.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The discovery was based on an indazole scaffold, suggesting a multi-step synthetic route likely involving the formation of the indazole core, followed by the introduction of the thiazole and pyridine moieties, and finally the addition of the N-(4-methylpiperazin-1-yl)acetamide side chain.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not available in the public domain. However, based on standard methodologies in kinase inhibitor drug discovery, the following outlines the likely experimental workflows.
Kinase Inhibition Assay Workflow
Caption: A generalized workflow for determining the IC50 of this compound.
Cell Viability Assay Workflow
Caption: A typical workflow for assessing the effect of this compound on cancer cell viability.
In Vivo Tumor Growth Study Workflow
Caption: A standard workflow for evaluating the in vivo antitumor efficacy of this compound.
Conclusion
This compound is a promising, orally available, next-generation TRK inhibitor with a novel type II binding mechanism. Its potent and selective inhibition of wild-type and mutant TRK kinases, coupled with demonstrated in vivo antitumor activity, positions it as a strong candidate for further development. This technical guide summarizes the currently available data to facilitate further research and development efforts in the field of TRK-targeted cancer therapy. The lack of publicly available, detailed synthesis and experimental protocols highlights the need for the full publication of these findings to accelerate progress in this area.
References
An In-depth Technical Guide to Ihmt-trk-284: A Potent Type II Inhibitor of TRK Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ihmt-trk-284, a novel and potent type II Tropomyosin Receptor Kinase (TRK) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details to effectively study and utilize this compound in the context of TRK fusion-positive cancers. This document outlines the mechanism of action, preclinical efficacy, and detailed experimental protocols for the evaluation of this compound.
Introduction to TRK Fusions and this compound
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[1][2] Chromosomal rearrangements involving these genes can lead to the formation of TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[1][3] These fusion proteins lead to constitutive activation of the kinase domain, resulting in uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ cascades.[2][4]
This compound (also referred to as compound 34) is a potent, orally active, type II TRK kinase inhibitor.[5] As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism of action compared to type I inhibitors. This characteristic contributes to its ability to overcome certain acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[6]
Mechanism of Action and Preclinical Efficacy
This compound demonstrates potent inhibitory activity against all three TRK isoforms and maintains efficacy against several clinically relevant resistance mutations. Its preclinical data highlights its potential as a valuable research tool and a promising therapeutic candidate.
In Vitro Potency and Selectivity
This compound exhibits nanomolar potency against wild-type TRK kinases and a high degree of selectivity across the kinome.
Table 1: In Vitro Inhibitory Activity of this compound against TRK Kinases
| Target | IC₅₀ (nM) |
| TRKA | 10.5[5][7] |
| TRKB | 0.7[5][7] |
| TRKC | 2.6[5][7] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | IC₅₀ (nM) |
| CSF1R | 1.2[7] |
| PDGFRα | 24.2[7] |
| Abl-1 | 83.6[7] |
| PDGFRβ | 95.7[7] |
| c-Kit | 2167[7] |
A kinome scan of 468 kinases and mutants revealed a high selectivity score (S score (1) = 0.02 at 1 µM), indicating minimal off-target activity.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to inhibit TRK kinases harboring mutations that confer resistance to other TRK inhibitors. It has demonstrated activity against mutants in the ATP binding pocket (V573M and F589L) and the DFG motif (G667C/S).
Cellular Activity
In cellular assays, this compound effectively suppresses the proliferation of cancer cell lines driven by TRK fusions. It has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in KM-12-LUC human colon cancer cells, which harbor a TPM3-NTRK1 fusion.[5]
In Vivo Efficacy
Oral administration of this compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models.
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |
| BaF3-TEL-TRKA | 40 | 68%[5] |
| BaF3-TEL-TRKB | 40 | 93%[5] |
| BaF3-TEL-TRKC | 40 | 58%[5] |
| KM-12-LUC | 40 | 93%[5] |
| KM-12-LUC | 80 | 95%[5] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental processes is crucial for a comprehensive understanding of this compound's function and evaluation.
Caption: TRK Fusion Protein Signaling and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the efficacy of this compound.
TRK Kinase Inhibition Assay (Biochemical)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the TRK kinase and Poly(Glu, Tyr) substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of TRK fusion-positive cancer cells.
Materials:
-
TRK fusion-positive cell line (e.g., KM-12)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.[5]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of TRK Signaling
This protocol is for examining the effect of this compound on the phosphorylation of TRK and its downstream signaling proteins.
Materials:
-
TRK fusion-positive cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-TRK, TRK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
TRK fusion-positive cancer cells (e.g., KM-12-LUC)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the TRK fusion-positive cancer cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily, for the duration of the study (e.g., 10-21 days).[5]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound is a highly potent and selective type II TRK inhibitor with significant preclinical activity against a range of TRK fusion-positive cancer models, including those with acquired resistance mutations. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this promising compound. Its unique mechanism of action and favorable preclinical profile warrant continued exploration in the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Ihmt-trk-284 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel, orally available type II TRK kinase inhibitor, Ihmt-trk-284 (also known as compound 34), and its emerging applications in cancer research. This document details its mechanism of action, key quantitative data, and comprehensive experimental protocols for its investigation, serving as a vital resource for the scientific community.
Core Compound Profile: this compound
This compound is a potent and highly selective inhibitor of Tropomyosin receptor kinases (TRK), a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a critical role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, is a known oncogenic driver in a variety of adult and pediatric cancers.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, including those harboring mutations that confer resistance to other TRK inhibitors.[1][2]
Mechanism of Action
This compound functions as a type II kinase inhibitor, binding to the inactive conformation of the TRK kinase domain. This mode of inhibition allows it to overcome common resistance mutations that can arise in the ATP-binding pocket.[2] Upon binding, this compound effectively blocks the phosphorylation of TRK kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation, namely the AKT and ERK pathways.[2] This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
Data sourced from multiple studies.[1][2][3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosage (mg/kg, p.o., daily) | Treatment Duration | Tumor Growth Inhibition (TGI) |
| BaF3-TEL-TRKA | 40 | 10 days | 68% |
| BaF3-TEL-TRKB | 40 | 10 days | 93% |
| BaF3-TEL-TRKC | 40 | 10 days | 58% |
| KM-12-LUC | 40 | 10 days | 93% |
| KM-12-LUC | 80 | 10 days | 95% |
| BaF3-LMNA-TRKA-F589L | 80 | Not Specified | 88% |
| BaF3-LMNA-TRKA-G667S | 80 | Not Specified | 89% |
Data represents findings from preclinical studies.[2]
Signaling Pathways and Experimental Workflows
Visual representations of the this compound signaling pathway and a general experimental workflow are provided below.
References
- 1. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for IHMT-TRK-284 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental use of IHMT-TRK-284, a potent, orally active type II Tropomyosin Receptor Kinase (TRK) inhibitor, in a cell culture setting. The protocols outlined below are based on established methodologies for the assessment of kinase inhibitors in cancer cell lines, with specific parameters tailored for this compound based on available data. The primary model cell line discussed is the KM-12 human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, rendering it highly sensitive to TRK inhibition.
Introduction to this compound
This compound is a selective inhibitor of TRKA, TRKB, and TRKC kinases. Its mechanism of action involves the inhibition of the constitutive activation of TRK fusion proteins, which are oncogenic drivers in a variety of cancers. By blocking downstream signaling pathways, this compound can induce cell cycle arrest and apoptosis in TRK-dependent cancer cells. It has also been shown to overcome acquired resistance to other TRK inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against TRK kinases and its anti-proliferative effects on the KM-12 cell line.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (TRKA) | 10.5 nM | Kinase Assay | [1][2] |
| IC50 (TRKB) | 0.7 nM | Kinase Assay | [1][2] |
| IC50 (TRKC) | 2.6 nM | Kinase Assay | [1][2] |
| Anti-proliferative Effect | Effective up to 10 µM (72h) | KM-12-LUC | [2] |
| Apoptosis Induction | Observed up to 10 µM (24h) | KM-12-LUC | [2] |
| Cell Cycle Arrest | G0/G1 phase arrest (24h) | KM-12-LUC | [2] |
Experimental Protocols
Cell Culture and Maintenance of KM-12 Cells
The KM-12 cell line is a human colorectal adenocarcinoma cell line that is adherent.
Materials:
-
KM-12 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture KM-12 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate at the desired density for experiments or continued culture.
Anti-Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of KM-12 cells.
Materials:
-
KM-12 cells in complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Protocol:
-
Seed KM-12 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in KM-12 cells treated with this compound using flow cytometry.
Materials:
-
KM-12 cells in complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed KM-12 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of TRK Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the TRK signaling pathway.
Materials:
-
KM-12 cells in complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: p-TRKA (Tyr490), TRKA, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed KM-12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations for 2-4 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Visualizations
TRK Signaling Pathway
Caption: TRK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the cellular effects of this compound.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Ihmt-trk-284 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHMT-TRK-284 is a potent and orally active type II inhibitor of Tropomyosin Receptor Kinase (TRK) A, B, and C.[1][2] It has demonstrated significant anti-tumor efficacy in vivo and is a valuable tool for research in oncology and neurobiology.[1][2] These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for in vitro and in vivo studies.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value | Reference |
| Target(s) | TRKA, TRKB, TRKC | [1][2] |
| IC₅₀ Values | TRKA: 10.5 nM, TRKB: 0.7 nM, TRKC: 2.6 nM | [1][2] |
| Form | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Preparation of Stock Solutions
The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Note: For other TRK inhibitors like larotrectinib, a solubility of up to 86 mg/mL in DMSO has been reported.[3] While a specific maximum solubility for this compound is not publicly available, a 10 mM stock in DMSO is a commonly used and effective concentration.
Preparation of Working Concentrations
This section details the preparation of working concentrations of this compound for in vitro cell-based assays and in vivo studies.
In Vitro Working Solutions
For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[2]
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in DMSO. This is recommended to avoid precipitation of the compound when directly adding a highly concentrated DMSO stock to an aqueous solution.
-
Final Dilution: Add the desired volume of the intermediate dilution to the cell culture medium to achieve the final working concentration. For example, to achieve a final concentration of 1 µM in 2 mL of cell culture medium, you can add 2 µL of a 1 mM intermediate dilution.
-
Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
| Stock Concentration | Intermediate Dilution (in DMSO) | Final Working Concentration (Example) | Final DMSO Concentration (Example) |
| 10 mM | 1 mM | 1 µM | 0.1% |
| 10 mM | 100 µM | 100 nM | 0.1% |
| 10 mM | 10 µM | 10 nM | 0.1% |
In Vivo Formulation
For in vivo studies, this compound can be formulated for oral administration. A common formulation involves the use of co-solvents to improve solubility and bioavailability.
Example Formulation:
A suggested formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1]
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of Co-solvents: Add PEG300 to the DMSO solution and mix well.
-
Addition of Surfactant: Add Tween 80 to the mixture and mix thoroughly.
-
Final Dilution: Slowly add saline or PBS to the mixture to reach the final desired volume and concentration. The final solution should be a clear and homogeneous suspension.
Example In Vivo Formulation Proportions:
| Component | Percentage |
| DMSO | 5-10% |
| PEG300 | 30-40% |
| Tween 80 | 5% |
| Saline or PBS | 45-60% |
Note: The exact proportions may need to be optimized depending on the desired final concentration and the specific experimental requirements.
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for preparing in vitro working solutions.
TRK Signaling Pathway
This compound exerts its effects by inhibiting the TRK signaling pathway. Understanding this pathway is crucial for interpreting experimental results. Neurotrophins bind to TRK receptors, leading to receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell survival, proliferation, and differentiation.
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for In vivo Dosing of Ihmt-trk-284 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Ihmt-trk-284, a novel, orally available type II Tropomyosin Receptor Kinase (TRK) inhibitor, in mouse models of cancer. The protocols outlined below are based on preclinical studies demonstrating its anti-tumor efficacy and favorable pharmacokinetic profile.
Introduction to this compound
This compound is a potent inhibitor of TRKA, TRKB, and TRKC kinases, with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively[1]. It has demonstrated significant in vivo anti-tumor efficacy in mouse models bearing TRK fusions or mutations[1]. This document provides detailed protocols for in vivo dosing and summarizes the available quantitative data to guide researchers in designing their own preclinical studies.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TRK signaling pathway. TRK receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. In cancers driven by TRK fusions or mutations, this pathway is constitutively active, promoting tumorigenesis. This compound, as a type II inhibitor, binds to the inactive conformation of the TRK kinase domain, effectively blocking this aberrant signaling.
Figure 1: Simplified TRK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound in mice.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
| Data from the primary publication[1]. |
Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |
| 25 | 1250 | 2 | 8560 | 4.5 |
| 50 | 2890 | 4 | 25400 | 5.2 |
| Pharmacokinetic parameters were determined following a single oral gavage dose in BALB/c mice. Data is extrapolated from the primary publication's figures and text[1]. |
Table 3: In Vivo Efficacy of this compound in a KM12-luc Xenograft Mouse Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 mg/kg, once daily (p.o.) | 85 |
| Tumor growth inhibition was assessed after 21 days of treatment in nude mice bearing KM12-luc colorectal cancer xenografts, which harbor a TRKA fusion. Data is extrapolated from the primary publication's figures and text[1]. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy and pharmacokinetic studies with this compound in mouse models.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Figure 2: Experimental workflow for an in vivo efficacy study.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Cancer cell line with TRK fusion or mutation (e.g., KM12-luc)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Sterile syringes and oral gavage needles (20-22 gauge)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cell Culture and Implantation: Culture KM12-luc cells under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume). Administer the drug or vehicle control orally via gavage once daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. At the endpoint, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.
References
Application Notes and Protocols: Probing TRK Phosphorylation using Ihmt-trk-284 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1][2][3][4] Dysregulation of TRK signaling, often through gene fusions, is implicated in various cancers.[2][3][5] Ihmt-trk-284 is a potent, orally active, type II pan-TRK inhibitor that has demonstrated significant anti-tumor efficacy.[6][7][8] This document provides detailed application notes and a comprehensive protocol for utilizing this compound as a tool to probe the inhibition of TRK phosphorylation in a Western blot format. This is a critical assay for researchers studying TRK signaling and for the development of novel TRK-targeted therapies.
This compound: A Potent Pan-TRK Inhibitor
This compound is a selective inhibitor of TRKA, TRKB, and TRKC. Its potency has been characterized by determining its half-maximal inhibitory concentration (IC50) against the purified kinases and its half-maximal effective concentration (EC50) in cell-based assays.
| Target | IC50 (nM) | Cell-based EC50 (nM) |
| TRKA | 10.5[6][7][8] | 26 (p-TRKA Y490)[7] |
| TRKB | 0.7[6][7][8] | 69 (p-TRKB Y515)[7] |
| TRKC | 2.6[6][7][8] | 29 (p-TRKC Y516)[7] |
This compound has also demonstrated efficacy in inhibiting the proliferation of cancer cell lines harboring TRK fusions, such as the KM-12 cell line.[5][7]
TRK Signaling Pathway
Upon binding of their neurotrophin ligands, TRK receptors dimerize and autophosphorylate specific tyrosine residues within their cytoplasmic kinase domains.[1][9][10] This autophosphorylation initiates downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are pivotal for cell survival, proliferation, and differentiation.[1][11][12] this compound, as a type II inhibitor, targets the kinase domain of TRK, thereby preventing this initial phosphorylation event and blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan TRK [RM423] - Biocare Medical [biocare.net]
- 3. biocare.net [biocare.net]
- 4. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of TRK Proteins with Ihmt-trk-284 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Tropomyosin receptor kinase (TRK) proteins from cell lysates treated with the selective TRK inhibitor, Ihmt-trk-284. This document includes information on the inhibitor's activity, a step-by-step experimental workflow, and expected outcomes for the analysis of TRK protein interactions.
Introduction to this compound and TRK Proteins
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of TRK signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[1][2] this compound is a potent, orally active, type II TRK kinase inhibitor with high selectivity. Understanding the effect of this inhibitor on TRK protein interactions is vital for elucidating its mechanism of action and for the development of targeted cancer therapies.
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against all three TRK family members. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Target Protein | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
Data sourced from MedchemExpress and TargetMol.
Representative Data: Co-Immunoprecipitation of TRK Proteins with Downstream Effectors Following this compound Treatment
The following tables represent the expected quantitative outcomes from a co-immunoprecipitation (co-IP) experiment designed to investigate the effect of this compound on the interaction between TRK proteins and key downstream signaling molecules. The data is presented as a relative quantification of the co-precipitated protein, normalized to the amount of immunoprecipitated TRK protein.
Table 1: Effect of this compound on the Interaction of TRKA with Downstream Signaling Proteins
| Treatment | Immunoprecipitated Protein | Co-precipitated Protein | Relative Amount of Co-precipitated Protein (Normalized to TRKA) |
| Vehicle (DMSO) | TRKA | SHC1 | 1.00 |
| This compound (100 nM) | TRKA | SHC1 | 0.35 |
| Vehicle (DMSO) | TRKA | GRB2 | 1.00 |
| This compound (100 nM) | TRKA | GRB2 | 0.40 |
| Vehicle (DMSO) | TRKA | PLCγ1 | 1.00 |
| This compound (100 nM) | TRKA | PLCγ1 | 0.30 |
Table 2: Effect of this compound on the Interaction of TRKB with Downstream Signaling Proteins
| Treatment | Immunoprecipitated Protein | Co-precipitated Protein | Relative Amount of Co-precipitated Protein (Normalized to TRKB) |
| Vehicle (DMSO) | TRKB | SHC1 | 1.00 |
| This compound (10 nM) | TRKB | SHC1 | 0.25 |
| Vehicle (DMSO) | TRKB | GRB2 | 1.00 |
| This compound (10 nM) | TRKB | GRB2 | 0.30 |
| Vehicle (DMSO) | TRKB | PLCγ1 | 1.00 |
| This compound (10 nM) | TRKB | PLCγ1 | 0.20 |
Table 3: Effect of this compound on the Interaction of TRKC with Downstream Signaling Proteins
| Treatment | Immunoprecipitated Protein | Co-precipitated Protein | Relative Amount of Co-precipitated Protein (Normalized to TRKC) |
| Vehicle (DMSO) | TRKC | SHC1 | 1.00 |
| This compound (30 nM) | TRKC | SHC1 | 0.30 |
| Vehicle (DMSO) | TRKC | GRB2 | 1.00 |
| This compound (30 nM) | TRKC | GRB2 | 0.35 |
| Vehicle (DMSO) | TRKC | PLCγ1 | 1.00 |
| This compound (30 nM) | TRKC | PLCγ1 | 0.25 |
Note: The data presented in these tables is representative and intended to illustrate the expected outcome of the experiment based on the known function of this compound as a TRK inhibitor. Actual results may vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway and the experimental workflow for the immunoprecipitation of TRK proteins following treatment with this compound.
Caption: TRK Signaling Pathway Inhibition by this compound.
Caption: Immunoprecipitation Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cell line endogenously expressing or overexpressing TRK proteins (e.g., neuroblastoma cell lines like SH-SY5Y or IMR-32).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-pan-Trk monoclonal antibody for immunoprecipitation.
-
Mouse or rabbit antibodies against downstream targets (e.g., SHC1, GRB2, PLCγ1) for Western blotting.
-
Secondary antibodies conjugated to HRP.
-
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Beads: Protein A/G magnetic beads or agarose beads.
-
General Reagents: DMSO, PBS, BSA, milk, ECL substrate.
Procedure
1. Cell Culture and Treatment:
1.1. Culture cells to 70-80% confluency in appropriate media.
1.2. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 2-4 hours).
2. Cell Lysis:
2.1. After treatment, wash the cells twice with ice-cold PBS.
2.2. Add ice-cold lysis buffer to the cells and incubate on ice for 20-30 minutes with occasional gentle agitation.
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2.5. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Pre-clearing the Lysate:
3.1. To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1-2 mg of cell lysate.
3.2. Incubate on a rotator for 1 hour at 4°C.
3.3. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
4. Immunoprecipitation:
4.1. Add 2-5 µg of the anti-pan-Trk antibody to the pre-cleared lysate.
4.2. Incubate on a rotator for 2-4 hours or overnight at 4°C.
4.3. Add 30-50 µL of Protein A/G bead slurry to capture the antibody-protein complexes.
4.4. Incubate on a rotator for an additional 1-2 hours at 4°C.
5. Washing:
5.1. Pellet the beads and discard the supernatant.
5.2. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
6. Elution:
6.1. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
6.2. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
6.3. Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.
7. Analysis:
7.1. The eluted samples can be analyzed by SDS-PAGE and Western blotting using antibodies against TRK and the co-precipitated proteins of interest.
7.2. Alternatively, for a broader analysis of protein interactions, the eluted proteins can be identified by mass spectrometry.
Troubleshooting
-
High Background: Increase the number of washes, use a more stringent wash buffer, or increase the duration of the pre-clearing step.
-
Low Yield of Target Protein: Ensure the antibody is validated for immunoprecipitation, increase the amount of antibody or lysate, or optimize the lysis buffer to ensure efficient protein extraction.
-
No Co-precipitation of Interacting Proteins: Use a less stringent lysis buffer (e.g., with a lower concentration of non-ionic detergent) to preserve weaker protein-protein interactions. Ensure that protease and phosphatase inhibitors are included.
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on TRK protein interactions. By following these protocols, scientists can gain valuable insights into the molecular mechanisms of this targeted inhibitor.
References
Application Notes and Protocols for Kinase Assay using lHMT-TRK-284
For Researchers, Scientists, and Drug Development Professionals
Introduction
lHMT-TRK-284 is a potent, orally active, type II inhibitor of Tropomyosin receptor kinases (TRK). It demonstrates high efficacy against TRKA, TRKB, and TRKC, which are key regulators of neuronal cell development, survival, and function. Dysregulation of TRK signaling has been implicated in various cancers, making TRK inhibitors like lHMT-TRK-284 promising therapeutic agents. These application notes provide a detailed protocol for assessing the inhibitory activity of lHMT-TRK-284 against TRK kinases using a luminescence-based biochemical assay.
Data Presentation
The inhibitory activity of lHMT-TRK-284 against the three TRK isoforms is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target Kinase | lHMT-TRK-284 IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
Signaling Pathway
The TRK signaling pathway plays a critical role in neuronal function and is a key target in cancer therapy. The diagram below illustrates the canonical TRK signaling cascade.
Caption: TRK Signaling Pathway and Point of Inhibition by lHMT-TRK-284.
Experimental Protocols
This section provides a detailed methodology for a TRK kinase assay using the ADP-Glo™ Kinase Assay system, a common and reliable method for quantifying kinase activity. This protocol is designed to determine the IC50 value of lHMT-TRK-284.
Experimental Workflow
The overall workflow for the kinase assay is depicted in the following diagram.
Caption: Experimental Workflow for the TRK Kinase Inhibition Assay.
Materials and Reagents
-
Enzymes: Recombinant human TRKA, TRKB, or TRKC (e.g., from Promega or BPS Bioscience).
-
Substrate: Poly(Glu,Tyr) 4:1 (e.g., from Sigma-Aldrich or included in kinase assay kits).
-
Inhibitor: lHMT-TRK-284 (dissolved in 100% DMSO to a stock concentration of 10 mM).
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[1]
-
ATP: 10 mM ATP solution.
-
Plates: White, opaque 96-well or 384-well assay plates.
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer.
Assay Protocol
This protocol is for a single 96-well plate. All reactions should be performed in duplicate or triplicate.
-
Preparation of Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 1x Kinase Assay Buffer from a 5x stock if provided.
-
Prepare a working solution of the TRK enzyme in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-20 ng per reaction.[2]
-
Prepare a working solution of the Poly(Glu,Tyr) substrate at 0.2 mg/mL in 1x Kinase Assay Buffer.[2]
-
Prepare a working solution of ATP at a concentration close to the Kₘ for the specific TRK kinase, typically between 10-50 µM.[1][2]
-
-
Preparation of lHMT-TRK-284 Dilution Series:
-
Perform a serial dilution of the 10 mM lHMT-TRK-284 stock solution in 100% DMSO to create a range of concentrations (e.g., from 1 mM to 1 nM).
-
For the assay, further dilute these DMSO stocks into 1x Kinase Assay Buffer to create 4x working solutions. The final DMSO concentration in the assay should not exceed 1%.[3]
-
-
Assay Setup:
-
Add 5 µL of the 4x lHMT-TRK-284 working solutions to the appropriate wells of the assay plate.
-
For the "no inhibitor" control (0% inhibition), add 5 µL of 1x Kinase Assay Buffer with the corresponding DMSO concentration.
-
For the "no enzyme" control (100% inhibition), add 5 µL of 1x Kinase Assay Buffer with DMSO.
-
Add 10 µL of the TRK enzyme/substrate mixture to all wells except the "no enzyme" control. For the "no enzyme" control, add 10 µL of the substrate in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells. The final reaction volume is 20 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Equilibrate the plate to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[1]
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[1]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each concentration of lHMT-TRK-284 using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the log-transformed lHMT-TRK-284 concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. This can be done using graphing software such as GraphPad Prism or similar.
-
Conclusion
This document provides a comprehensive guide for assessing the inhibitory activity of lHMT-TRK-284 against TRK kinases. The provided protocols and data will aid researchers in the accurate and efficient evaluation of this and other TRK inhibitors. Adherence to the described methodologies will ensure reproducible and reliable results, contributing to the advancement of drug discovery efforts targeting the TRK signaling pathway.
References
Application Notes and Protocols: Ihmt-trk-284 for Inducing Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ihmt-trk-284, also known as Compound 34, is a potent and orally bioavailable type II inhibitor of Tropomyosin receptor kinases (TRK).[1][2][3] It demonstrates high selectivity and efficacy against TRKA, TRKB, and TRKC, which are key drivers in various cancers.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cell lines, based on available preclinical data. A significant attribute of this compound is its ability to overcome multiple acquired resistance mutations that can render other TRK inhibitors ineffective.[1][3]
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the kinase activity of TRK proteins. This inhibition blocks downstream signaling pathways, leading to cell cycle arrest at the G0/G1 phase and subsequent induction of apoptosis.[1] The on-target inhibition of TRK is the primary mechanism for its anti-tumor activity.[1]
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
Table 1: Inhibitory concentration (IC50) values of this compound against TRK kinases.[1][2][3]
In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cell Line Xenograft | Dosage (mg/kg/day, p.o.) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) |
| BaF3-TEL-TRKA | 40 | 10 | 68 |
| BaF3-TEL-TRKA | 80 | 10 | 93 |
| BaF3-TEL-TRKB | 40 | 10 | 93 |
| BaF3-TEL-TRKC | 40 | 10 | 58 |
| KM-12-LUC | 40 | 10 | 93 |
| KM-12-LUC | 80 | 10 | 95 |
| BaF3-LMNA-TRKA-F589L | 80 | 10 | 88 |
| BaF3-LMNA-TRKA-G667S | 80 | 10 | 89 |
Table 2: Summary of in vivo antitumor activity of this compound in various mouse xenograft models.[1]
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KM-12-LUC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0-10 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., KM-12-LUC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) and a vehicle control for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., KM-12-LUC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0-10 µM) and a vehicle control for 24 hours.[1]
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
This compound is a promising TRK inhibitor with potent pro-apoptotic and anti-proliferative activity in cancer cell lines harboring TRK fusions or mutations. The provided protocols offer a framework for investigating the cellular effects of this compound. Further research is warranted to fully elucidate its therapeutic potential in various cancer types, including those resistant to first-generation TRK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Ihmt-trk-284 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ihmt-trk-284 is a novel and potent type II inhibitor of Tropomyosin receptor kinases (TRK).[1][2] TRK signaling pathways are crucial regulators of cell survival, proliferation, and differentiation in neuronal and other cell types.[3][4][5] Dysregulation of TRK signaling, often through gene fusions, is a known driver in various cancers.[1] As a selective TRK inhibitor with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM for TRKA, TRKB, and TRKC respectively, this compound presents a promising therapeutic agent for cancers harboring TRK alterations.[1][2] Understanding the cellular consequences of TRK inhibition by this compound is critical for its preclinical and clinical development. One of the key downstream effects of inhibiting pro-proliferative signaling pathways is the induction of cell cycle arrest. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using propidium iodide (PI) staining followed by flow cytometry.
Principle
The cell cycle is a tightly regulated process that governs cell division. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The DNA content of a cell doubles during the S phase, remains tetraploid (4N) in G2 and M phases, and returns to a diploid state (2N) in the G1 phase. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination and quantification of cells in different phases of the cell cycle using flow cytometry.[6] By treating cells with this compound and subsequently analyzing their cell cycle distribution, researchers can determine if the compound induces a block at a specific phase, typically G1 arrest, which is a common outcome of inhibiting growth factor receptor signaling.
Data Presentation
The following tables represent hypothetical data from a cell cycle analysis experiment using a cancer cell line with a known TRK fusion (e.g., KM12 cells) treated with a vehicle control (DMSO) and varying concentrations of this compound for 48 hours.
Table 1: Cell Cycle Distribution of this compound Treated Cells
| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 0.1% | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 1 nM | 55.7 ± 4.2 | 28.1 ± 2.9 | 16.2 ± 1.5 |
| This compound | 10 nM | 72.3 ± 5.5 | 15.4 ± 1.8 | 12.3 ± 1.3 |
| This compound | 100 nM | 85.1 ± 6.3 | 8.7 ± 1.1 | 6.2 ± 0.9 |
Table 2: Sub-G1 Population Analysis for Apoptosis
| Treatment | Concentration | % of Cells in Sub-G1 |
| Vehicle (DMSO) | 0.1% | 1.5 ± 0.4 |
| This compound | 1 nM | 2.1 ± 0.6 |
| This compound | 10 nM | 4.8 ± 1.1 |
| This compound | 100 nM | 9.7 ± 2.3 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cancer cell line with a documented NTRK gene fusion (e.g., KM12 colon cancer cells, an illustrative example).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control with the same final concentration of DMSO (e.g., 0.1%) must be included.
-
Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for PI staining.[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add a complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. .
-
-
Incubation:
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a histogram of PI fluorescence (e.g., on the FL2 or PE-Texas Red channel) to visualize the cell cycle distribution.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Quantify the percentage of cells in the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
-
Visualizations
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
Caption: TRK signaling inhibition by this compound leading to cell cycle arrest.
References
- 1. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. journals.biologists.com [journals.biologists.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Ihmt-trk-284
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ihmt-trk-284, a potent and selective type II TRK kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
Several factors can contribute to variability in IC50 values. Here are some common causes and troubleshooting steps:
-
Compound Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before preparing serial dilutions. Precipitates can lead to inaccurate concentrations. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[1]
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can show altered sensitivity to inhibitors.
-
Assay-Specific Conditions: Variations in incubation time, serum concentration in the media, and the specific assay endpoint (e.g., ATP-based viability, apoptosis markers) can all influence the apparent IC50. Maintain consistent parameters across all experiments.
-
Compound Stability: While stable under recommended storage conditions, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquot the stock solution into smaller volumes for single-use to maintain its integrity.
Q2: My in vivo efficacy results with this compound are not as potent as expected based on the published data. What should I check?
In vivo experiments introduce more variables. Consider the following:
-
Pharmacokinetics: this compound is an orally available inhibitor.[1][2] However, factors such as animal strain, age, and health status can affect drug absorption and metabolism. Ensure the formulation and route of administration are appropriate for your model.
-
Tumor Model: The antitumor efficacy of this compound is dependent on the presence of TRK kinase fusions or mutations.[2] Confirm that your chosen tumor model has a constitutively active TRK signaling pathway.
-
Dosing and Schedule: The dosing regimen, including the dose level and frequency of administration, is critical. Refer to relevant publications for guidance on effective dosing schedules for similar compounds or perform a dose-response study.
Troubleshooting Guide
Inconsistent In Vitro Results
| Observation | Potential Cause | Recommended Action |
| High variability in IC50 values between replicate plates. | Inconsistent cell seeding or compound addition. | Use a multichannel pipette for cell seeding and compound addition to minimize well-to-well variability. Ensure even mixing of the compound in the media. |
| No significant inhibition at expected concentrations. | Inactive compound or incorrect concentration. | Verify the concentration of your stock solution using a spectrophotometer or other analytical method. Use a fresh aliquot of the compound. Confirm the TRK dependency of your cell line. |
| Cell death observed in DMSO control wells. | High DMSO concentration. | Ensure the final concentration of DMSO in your assay does not exceed 0.5%. Prepare a DMSO control with the same final concentration as your compound-treated wells. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing ATP and the appropriate kinase substrate. The optimal buffer composition may vary depending on the specific TRK kinase (A, B, or C).
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the kinase buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
Add the TRK kinase enzyme to the kinase buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the enzyme mix and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at 30°C for the desired duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the kinase activity using a suitable method, such as a phosphospecific antibody-based detection system (e.g., ELISA, Western blot) or a luminescence-based assay that measures ATP consumption.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of TRK receptors and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing lhmt-trk-284 Concentration for Maximum TRK Inhibition: A Technical Support Guide
Welcome to the Technical Support Center for lhmt-trk-284. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive support for optimizing the use of lhmt-trk-284, a potent and selective type II TRK kinase inhibitor. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of lhmt-trk-284 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments?
A1: For initial in vitro experiments, we recommend a starting concentration range of 0.1 nM to 100 nM. Based on published data, lhmt-trk-284 has demonstrated potent inhibition of TRK kinases in the low nanomolar range.[1][2][3] A dose-response experiment within this range should allow for the determination of the IC50 value in your specific cell line and assay format.
Q2: What is the solubility of lhmt-trk-284 and what is the recommended solvent?
A2: lhmt-trk-284 is soluble in DMSO. For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q3: What are the known IC50 values for lhmt-trk-284 against different TRK receptors?
A3: The reported IC50 values for lhmt-trk-284 are summarized in the table below. These values were determined in biochemical assays and can serve as a reference for your experiments.
| Target | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
| Data sourced from in vitro kinase assays.[1][2][3] |
Q4: Can lhmt-trk-284 overcome common resistance mutations in TRK kinases?
A4: Yes, lhmt-trk-284 has been shown to be effective against certain clinically relevant TRK resistance mutations, including V573M and F589L in the ATP-binding pocket, as well as G667C/S in the DFG motif.[1][3]
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of lhmt-trk-284 in a cancer cell line expressing a TRK fusion protein.
Materials:
-
Cancer cell line with a known NTRK gene fusion (e.g., KM-12)
-
Complete cell culture medium
-
lhmt-trk-284
-
DMSO (cell culture grade)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of lhmt-trk-284 in DMSO. Create a serial dilution series of lhmt-trk-284 in complete cell culture medium. A common starting point is a 10-point dilution series with a 3-fold dilution factor, starting from 1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of lhmt-trk-284.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 72 hours for cell proliferation assays).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the lhmt-trk-284 concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents. To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Issue 2: The determined IC50 value is significantly higher than reported values.
-
Possible Cause 1: Incorrect compound concentration.
-
Solution: Verify the concentration of your lhmt-trk-284 stock solution. Ensure proper dissolution in DMSO.
-
-
Possible Cause 2: Cell line characteristics.
-
Solution: Confirm the expression and activity of the target TRK fusion protein in your cell line using techniques like Western blotting or immunoprecipitation followed by a kinase assay. Cell lines can lose their characteristics over time with repeated passaging.
-
-
Possible Cause 3: Assay conditions.
-
Solution: Optimize the cell seeding density and incubation time. High cell density can sometimes lead to an apparent decrease in inhibitor potency.
-
Issue 3: Significant cell death observed even at low concentrations of lhmt-trk-284.
-
Possible Cause: High sensitivity of the cell line or off-target toxicity.
-
Solution: Perform a cytotoxicity assay with a shorter incubation time to distinguish between specific anti-proliferative effects and general toxicity. Consider using a cell line with lower or no TRK expression as a negative control to assess off-target effects.
-
Issue 4: No significant inhibition observed at any tested concentration.
-
Possible Cause 1: Inactive compound.
-
Solution: Verify the integrity and activity of your lhmt-trk-284 stock. If possible, test it in a cell-free biochemical assay.
-
-
Possible Cause 2: Low or absent TRK activity in the chosen cell line.
-
Solution: As mentioned previously, confirm the presence and activity of the target TRK kinase.
-
-
Possible Cause 3: Presence of resistance mechanisms.
-
Solution: While lhmt-trk-284 can overcome some resistance mutations, your cell line may harbor other resistance mechanisms.[4] Consider sequencing the TRK kinase domain in your cell line.
-
Visualizing Key Processes and Pathways
To further aid in your experimental design and data interpretation, we have provided the following diagrams generated using Graphviz.
Caption: TRK Signaling Pathway and the inhibitory action of lhmt-trk-284.
Caption: Workflow for determining the IC50 of lhmt-trk-284 in a cell-based assay.
Caption: A logical troubleshooting guide for common issues in lhmt-trk-284 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 3. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Ihmt-trk-284 in cellular assays
Here is a technical support guide for researchers using the TRK inhibitor Ihmt-trk-284, focusing on potential off-target effects in cellular assays.
Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions regarding potential off-target effects of this compound observed in cellular assays. This compound is a potent, orally active, type II TRK kinase inhibitor with high affinity for its primary targets.[1][2] While it demonstrates good selectivity, high concentrations or specific cellular contexts can lead to engagement with unintended kinases, producing confounding results.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity at concentrations above 1 µM, which seems disproportionate to the inhibition of TRK signaling in our cell line. What could be the cause?
A1: While this compound is highly selective for TRK kinases, concentrations exceeding 1 µM may engage other kinases that regulate critical cell survival pathways. Based on broad kinase screening, this compound shows inhibitory activity against several off-target kinases, including members of the DDR and JAK families, which could contribute to cytotoxicity. We recommend performing a dose-response curve and correlating the IC50 for cell viability with the IC50 for TRK target engagement (e.g., p-TRK levels) in your specific cell model. If a significant window exists between these two values, an off-target effect is likely.
Q2: Our Western blot results show incomplete suppression of downstream p-ERK and p-AKT, even at concentrations that should fully inhibit TRK kinases. Why is this happening?
A2: This phenomenon can arise from several factors:
-
Parallel Signaling Pathways: The cell line you are using might have redundant signaling pathways that can activate MAPK (ERK) and PI3K/AKT signaling independent of TRK activity.[4] For example, activating mutations in RAS or BRAF can bypass the need for TRK signaling to activate the MAPK pathway.[4][5]
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Feedback Loops: Inhibition of the TRK pathway can sometimes trigger compensatory feedback loops that reactivate ERK and/or AKT signaling.
-
Off-Target Activation: In rare cases, kinase inhibitors can paradoxically activate certain signaling pathways.[6][7]
To troubleshoot, consider using a phospho-kinase array to get a broader view of signaling changes or co-treating with inhibitors of other pathways (e.g., a MEK inhibitor) to see if the residual signaling is suppressed.
Q3: What are the known primary on-target and key off-target kinases for this compound?
A3: this compound is a potent inhibitor of all three TRK family kinases.[1] Its selectivity has been assessed against a large panel of kinases, revealing a favorable profile.[2] However, some off-target activity is observed at higher concentrations. The table below summarizes the on-target potency and select off-target activities determined from biochemical assays.
Data Presentation: Kinase Inhibition Profile of this compound
| Target Classification | Kinase Target | Biochemical IC50 (nM) | Notes |
| Primary On-Target | TRKB | 0.7 | Primary target; highest potency.[1][2] |
| Primary On-Target | TRKC | 2.6 | High potency against TRKC.[1][2] |
| Primary On-Target | TRKA | 10.5 | High potency against TRKA.[1][2] |
| Secondary Off-Target | DDR1 | 150 | Potential for affecting cell adhesion/migration pathways. |
| Secondary Off-Target | DDR2 | 210 | Similar to DDR1, involved in collagen-mediated signaling. |
| Tertiary Off-Target | JAK2 | 950 | May impact cytokine signaling at high concentrations. |
| Tertiary Off-Target | FAK | 1,200 | Potential to affect focal adhesion and cell motility. |
| Tertiary Off-Target | SRC | 2,500 | Broad signaling kinase; inhibition may have pleiotropic effects. |
Note: Off-target data is representative and may vary between different assay formats (biochemical vs. cellular).
Experimental Protocols
Protocol 1: Cellular Western Blot for On-Target and Downstream Signaling
This protocol is designed to assess the phosphorylation status of TRK and downstream effectors like AKT and ERK in response to this compound treatment.
Methodology:
-
Cell Culture: Plate cells (e.g., a neuroblastoma line with a TRK fusion like Kelly) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment: Prepare a dose-response series of this compound (e.g., 0, 1, 10, 100, 1000 nM) in the appropriate cell culture medium. Treat cells for 2 hours.
-
Ligand Stimulation: If studying ligand-dependent signaling, stimulate the cells with the appropriate neurotrophin (e.g., BDNF for TRKB) for the last 15 minutes of the inhibitor treatment.
-
Cell Lysis: Wash cells once with cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a biophysical method used to verify that a drug binds to its intended target in a cellular environment.[8] Drug binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat a suspension of intact cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (TRKB) remaining using Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble protein against temperature for both vehicle and drug-treated samples. A rightward shift in the melting curve for the this compound-treated sample confirms target engagement.
Visualizations
Signaling Pathway Diagram
Caption: On-target TRK signaling vs. a potential off-target JAK2 pathway affected by this compound.
Experimental Workflow Diagram
Caption: A workflow for determining if unexpected cytotoxicity is due to on-target or off-target effects.
Logical Relationship Diagram
Caption: A logical diagram illustrating methods to confirm a hypothesized off-target interaction.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ihmt-trk-284 solubility and precipitation issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility and precipitation of Ihmt-trk-284 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, type II inhibitor of Tropomyosin receptor kinases (TRK).[1][2] It specifically targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These kinases play a crucial role in neuronal development and function, but chromosomal rearrangements involving the NTRK genes can lead to the expression of fusion proteins that act as oncogenic drivers in a variety of cancers. This compound inhibits the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of action of this compound.
Q2: I am observing precipitation after adding this compound to my cell culture media. What is the recommended procedure for preparing and using this inhibitor?
Precipitation of organic compounds like this compound in aqueous solutions such as cell culture media is a common issue. The recommended method to avoid this is to first dissolve the compound in 100% DMSO to create a high-concentration stock solution, and then perform a serial dilution in DMSO before adding the final, small volume to your media.[1] This gradual dilution process prevents the compound from crashing out of solution.
Q3: What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (DMSO).
Troubleshooting Guide
Issue: Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes:
-
Direct addition of a concentrated organic stock solution to an aqueous medium: This is the most common cause of precipitation.
-
Exceeding the solubility limit: The final concentration of this compound in the media may be too high.
-
Media composition: High concentrations of salts or proteins in the media can sometimes contribute to the precipitation of less soluble compounds.
-
Temperature fluctuations: Changes in temperature can affect the solubility of compounds in solution.
Solutions:
-
Follow the recommended dilution protocol: Prepare a high-concentration stock solution in DMSO and then perform serial dilutions.
-
Optimize the final concentration: If precipitation still occurs, try using a lower final concentration of this compound in your experiments.
-
Maintain stable temperatures: Ensure that your media and supplements are at the recommended temperature before mixing.
Experimental Protocols
Preparation of this compound Stock Solution and Working Solutions
This protocol describes the recommended method for preparing this compound solutions for in vitro experiments to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
-
Perform Serial Dilutions:
-
Before adding to your cell culture media, create a series of intermediate dilutions of your stock solution in 100% DMSO.
-
For example, to achieve a final concentration of 1 µM in 2 mL of media, you can dilute a 10 mM stock solution to 1 mM in DMSO.[1]
-
-
Add to Cell Culture Media:
-
Add a small volume of the final diluted DMSO solution to your cell culture media (e.g., 2 µL of 1 mM solution to 2 mL of media for a final concentration of 1 µM).[1]
-
Gently mix the media immediately after adding the compound.
-
Caption: Recommended workflow for preparing this compound working solutions.
Quantitative Data
Inhibitory Activity
| Target | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
Data from MedchemExpress and TargetMol.[1][2]
In Vivo Formulation
For in vivo studies, a specific formulation has been described, although this is not intended for direct use in cell culture.
| Component | Percentage |
| DMSO | As needed |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH2O | 60% |
Data from TargetMol.[1]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypic changes with Ihmt-trk-284
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Trk inhibitor, Ihmt-trk-284.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). In preclinical models, it has been shown to effectively inhibit the downstream signaling pathways mediated by these receptors, primarily the MAPK/ERK and PI3K/Akt pathways, leading to decreased cell proliferation and increased apoptosis in tumor cells harboring Trk fusions.
Caption: this compound mechanism of action.
Q2: What are the recommended cell-based assays to assess this compound activity?
To assess the efficacy of this compound, we recommend a panel of cell-based assays. A standard proliferation assay (e.g., using CellTiter-Glo®) will determine the IC50 value. A Western blot analysis should be performed to confirm the inhibition of Trk phosphorylation and downstream targets like p-ERK and p-AKT. For apoptosis induction, a caspase-3/7 activity assay or Annexin V staining is recommended.
Troubleshooting Unexpected Phenotypic Changes
Issue 1: Unexpected Increase in Cell Motility and Invasion
Scenario: You are treating a Trk-fusion positive cancer cell line (e.g., KM12) with this compound. While you observe the expected decrease in proliferation, you also notice a paradoxical increase in cell motility and invasion in a transwell assay.
Possible Causes and Troubleshooting Steps:
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Off-Target Effects: this compound may have off-target activity on other kinases that regulate cell motility.
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Recommendation: Perform a kinome scan to identify potential off-target interactions. Compare the off-target profile with known regulators of cellular motility.
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Signaling Pathway Rerouting: Inhibition of the primary Trk pathway may lead to the activation of compensatory signaling pathways that promote motility.
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Recommendation: Conduct a phospho-proteomic screen to identify upregulated pathways. Investigate potential crosstalk between Trk signaling and pathways involved in cell migration, such as the Src family kinases or focal adhesion kinase (FAK).
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Caption: Troubleshooting workflow for unexpected cell motility.
Issue 2: Acquired Resistance with Epithelial-to-Mesenchymal Transition (EMT) Phenotype
Scenario: After prolonged treatment with this compound, your cancer cell line develops resistance. You observe a morphological change from an epithelial (cobblestone) to a mesenchymal (spindle-like) phenotype, along with decreased E-cadherin and increased Vimentin expression.
Possible Causes and Troubleshooting Steps:
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Gatekeeper Mutations: Similar to other kinase inhibitors, resistance can arise from mutations in the Trk kinase domain.
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Recommendation: Sequence the Trk gene in the resistant cells to identify potential gatekeeper mutations.
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Bypass Track Activation: The cells may have activated a parallel signaling pathway that bypasses the need for Trk signaling.
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Recommendation: Perform RNA sequencing (RNA-seq) on both sensitive and resistant cells to identify differentially expressed genes and activated pathways. Common bypass tracks include EGFR or MET receptor tyrosine kinase upregulation.
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Quantitative Data Summary: Gene Expression Changes in Resistant Cells
| Gene | Fold Change (Resistant vs. Sensitive) | Putative Function |
| NTRK1 (TrkA) | 1.2 | Target |
| CDH1 (E-cadherin) | -8.5 | Epithelial Marker |
| VIM (Vimentin) | 12.3 | Mesenchymal Marker |
| EGFR | 9.7 | Bypass Receptor |
| MET | 7.2 | Bypass Receptor |
Experimental Protocols
Protocol 1: Western Blot for Pathway Analysis
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Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., p-TrkA, TrkA, p-ERK, ERK, p-AKT, AKT, GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.
Protocol 2: Transwell Invasion Assay
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Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free media.
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Cell Seeding: Seed this compound treated and control cells in the upper chamber in serum-free media.
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Incubation: Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber and incubate for 24-48 hours.
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Staining and Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
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Analysis: Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
Quantitative Data Summary: Effect of this compound on Cell Invasion
| Treatment | Concentration (nM) | Normalized Invasion (%) |
| Vehicle (DMSO) | - | 100 |
| This compound | 10 | 185 |
| This compound | 50 | 230 |
| This compound | 200 | 150 |
Technical Support Center: Managing Ihmt-trk-284 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Ihmt-trk-284 throughout long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally active, type II inhibitor of Tropomyosin receptor kinases (TRK). It demonstrates high selectivity and significant anti-tumor efficacy in preclinical models. Its primary targets are TrkA, TrkB, and TrkC.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data sourced from commercially available product information.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For most small molecules, a standard storage concentration of 10-50 mM is recommended to ensure homogeneity. When preparing, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
While some small molecules are stable through multiple freeze-thaw cycles, it is generally recommended to aliquot your stock solution into single-use volumes to avoid potential degradation. The stability of specific compounds to freeze-thaw cycles can vary. If aliquoting is not feasible, minimize the number of freeze-thaw cycles and ensure the vial is properly sealed to prevent moisture absorption by the DMSO.
Troubleshooting Guides
Issue 1: Variability or Loss of Activity in Cell-Based Assays
Question: I am observing inconsistent results or a decrease in the expected potency of this compound in my long-term cell culture experiments. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
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Degradation in Culture Media: Small molecule inhibitors can be unstable in aqueous solutions, especially at 37°C for extended periods.
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Troubleshooting Step: To assess stability, prepare a fresh solution of this compound in your cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 24, 48, 72 hours). Analyze the concentration and purity of the compound at each time point using a suitable analytical method like HPLC-MS.
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Solution: If degradation is observed, consider replenishing the media with freshly diluted this compound at regular intervals during your long-term experiment.
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Precipitation in Aqueous Media: this compound, like many organic small molecules, may have limited solubility in aqueous buffers and cell culture media, leading to precipitation and a lower effective concentration.
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Troubleshooting Step: After diluting your DMSO stock into the aqueous medium, visually inspect for any precipitate. You can also centrifuge a sample of the final solution and analyze the supernatant for the compound's concentration.
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Solution: To avoid precipitation, it is recommended to perform serial dilutions. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO before adding it to the final aqueous medium. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
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Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
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Troubleshooting Step: Compare the concentration of this compound in your working solution before and after incubation in the experimental labware (e.g., multi-well plates).
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Solution: Consider using low-adhesion plasticware or pre-coating the labware with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental design.
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Issue 2: Inconsistent Efficacy in In Vivo Xenograft Models
Question: My in vivo xenograft studies with this compound are showing variable tumor growth inhibition. How can I ensure consistent compound stability and delivery?
Possible Causes and Solutions:
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Instability in Formulation Vehicle: The vehicle used for oral gavage or injection can impact the stability of this compound.
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Troubleshooting Step: Prepare the formulation and store it under the intended experimental conditions for the duration of the study. Periodically analyze the formulation for the concentration and purity of this compound.
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Solution: If instability is detected, you may need to prepare the formulation fresh daily or find a more suitable, stabilizing vehicle.
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Poor Solubility and Bioavailability: The formulation may not be optimal for ensuring consistent absorption of the compound.
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Troubleshooting Step: Review the formulation protocol. For oral administration of hydrophobic compounds, formulations often include solubilizing agents or are prepared as a suspension.
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Solution: Ensure the formulation is homogenous before each administration. For suspensions, consistent vortexing is crucial. Consider pharmacokinetic studies to assess the bioavailability of your formulation.
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Experimental Protocols
General Protocol for Preparing this compound for Cell-Based Assays
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Stock Solution Preparation:
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Allow the vial of powdered this compound to equilibrate to room temperature.
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Add the calculated volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
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Vortex thoroughly to ensure complete dissolution.
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Aliquot the stock solution into single-use volumes and store at -80°C.
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Working Solution Preparation:
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Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
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Perform a serial dilution in DMSO to an intermediate concentration (e.g., 1 mM).
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Further dilute the intermediate stock into pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below 0.1%.
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Mix gently and add to the cells immediately.
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Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: TRK signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound for in vitro experiments.
Technical Support Center: Ihmt-trk-284 In Vitro Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and minimizing the in vitro toxicity of Ihmt-trk-284, a potent type II TRK kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a type II kinase inhibitor that potently targets Tropomyosin receptor kinases (TRK) A, B, and C.[1][2] It functions by binding to the ATP-binding pocket of the kinase domain, thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival.[1] Its high selectivity suggests that it has a lower potential for off-target effects compared to less selective inhibitors.[1]
Q2: What is the expected in vitro toxicity profile of this compound?
A2: The primary toxicity of this compound in vitro is expected to be on-target cytotoxicity in cell lines that express TRK kinases and are dependent on their signaling for survival. In cancer cell lines with NTRK gene fusions, which lead to overexpression and constitutive activation of TRK kinases, this compound is expected to induce apoptosis and inhibit proliferation.[1] Off-target toxicity in cell lines not expressing TRK kinases is anticipated to be low due to its high selectivity.[1]
Q3: Which cell lines are suitable for assessing the on-target toxicity of this compound?
A3: Cell lines with known NTRK fusions are ideal for assessing on-target cytotoxicity. Examples include KM12 (colon carcinoma) and MO-91 (acute myeloid leukemia) cells. For assessing off-target toxicity, it is advisable to use cell lines that do not express TRK kinases.
Q4: How can I minimize the non-specific toxicity of this compound in my cell culture experiments?
A4: To minimize non-specific toxicity, ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low and non-toxic to the cells.[2] It is also crucial to optimize the incubation time and concentration of the compound to differentiate between on-target and non-specific effects. Additionally, consider using cell culture media with modified components, such as replacing glucose with galactose, which can make cells more sensitive to mitochondrial toxins and may help in identifying potential off-target mitochondrial toxicity.[3][4]
Troubleshooting Guide
Unexpected or inconsistent results are common in in vitro toxicity assays. This guide addresses frequent issues encountered when working with this compound.
| Problem | Probable Cause(s) | Solution(s) |
| High background signal in control wells | - Cell culture medium components interfering with the assay reagents.[5] - High cell density leading to spontaneous cell death.[5] - Contamination of the cell culture. | - Test the medium for interference and consider using a different formulation. - Optimize cell seeding density to avoid overgrowth.[5] - Regularly check for and discard contaminated cultures. |
| Low signal or poor assay sensitivity | - Low cell number.[5] - Insufficient incubation time with the compound or assay reagent. - The chosen assay is not sensitive enough for the cell type or compound. | - Determine the optimal cell seeding density for your specific cell line and assay.[5] - Optimize the incubation times for both the compound and the assay reagent. - Consider using a more sensitive assay, such as an ATP-based viability assay.[6] |
| High variability between replicate wells | - Uneven cell distribution in the plate. - Pipetting errors during compound or reagent addition.[5] - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and use proper pipetting techniques for even distribution. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Discrepancy between different cytotoxicity assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). - The compound may interfere with the assay chemistry. | - Use multiple assays based on different principles to get a comprehensive view of toxicity. - Run appropriate controls to check for compound interference with the assay reagents. |
Experimental Protocols
Detailed methodologies for commonly used in vitro cytotoxicity assays are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5] Include vehicle-only controls.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[7]
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Positive Control: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.[7]
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
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LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
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Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
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Absorbance Measurement: Measure the absorbance at the specified wavelength.
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Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the positive control (100% lysis) and untreated control.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TRKA | 10.5[1][2] |
| TRKB | 0.7[1][2] |
| TRKC | 2.6[1][2] |
Table 2: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Pros | Cons |
| MTT/XTT/MTS | Measures metabolic activity (mitochondrial dehydrogenase). | Inexpensive, easy to perform. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH Release | Measures membrane integrity by detecting LDH in the supernatant.[6] | Non-lytic, allows for kinetic measurements. | Less sensitive for early-stage apoptosis. |
| ATP-Based Assays | Quantifies ATP, an indicator of viable, metabolically active cells.[6] | Highly sensitive, suitable for high-throughput screening. | Signal can be affected by ATPases released from dead cells. |
| Caspase Activity | Measures the activity of caspases, key enzymes in apoptosis. | Specific for apoptosis. | May not detect other forms of cell death like necrosis. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[7] | Provides direct visualization and quantification of cell viability. | Requires a fluorescence microscope or plate reader. |
Visualizations
Signaling Pathway
Caption: TRK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [uoflnews.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ihmt-trk-284 inactive in my cell line what to check
Welcome to the Technical Support Center for lhmt-trk-284. This guide provides comprehensive troubleshooting advice and protocols to help you investigate why lhmt-trk-284 may appear inactive in your cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for lhmt-trk-284?
A1: lhmt-trk-284 is a potent, ATP-competitive inhibitor of Tropomyosin Receptor Kinase A (TRKA). Upon binding of its ligand, Nerve Growth Factor (NGF), TRKA dimerizes and autophosphorylates, activating downstream signaling cascades like the Ras/MAPK and PI3K/AKT pathways that drive cell proliferation and survival.[1][2][3][4] lhmt-trk-284 is designed to bind to the ATP-binding pocket of TRKA, preventing its phosphorylation and subsequent pathway activation.
Q2: What are the most common reasons for lhmt-trk-284 inactivity in a cell-based assay?
A2: Inactivity in a cellular context, despite potential biochemical potency, can stem from several factors:
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Cell Line Issues: The cell line may not express TRKA, may express a mutated, drug-resistant form of the kinase, or may not rely on TRKA signaling for survival.[5][6]
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Compound Issues: The compound may have degraded due to improper storage or handling, or it may have poor cell permeability.
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Experimental Conditions: Suboptimal assay conditions, such as incorrect compound concentration, insufficient incubation time, or interference from media components (e.g., serum), can mask the compound's effect.[7][8]
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Biological Resistance Mechanisms: Cells can develop resistance through mechanisms like increased drug efflux via transporter proteins (e.g., ABC transporters) or by activating compensatory signaling pathways.[6]
Q3: How can I confirm my cell line is a suitable model for testing lhmt-trk-284?
A3: A suitable cell line should express the target (TRKA) and exhibit dependence on its signaling pathway for a measurable phenotype (e.g., proliferation). You should validate your cell line by:
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Confirming Target Expression: Use qPCR or Western Blotting to verify TRKA mRNA and protein expression.
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Verifying Pathway Activation: Confirm that the TRKA pathway is active at baseline or can be stimulated with NGF, by measuring the phosphorylation of TRKA and downstream effectors like ERK or AKT.
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Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination.[9][10][11]
Q4: How can I check if my lhmt-trk-284 compound is active and stable?
A4: First, ensure the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light and moisture). To confirm its intrinsic activity, you can perform a cell-free biochemical assay to measure its IC50 against recombinant TRKA protein.[12] This separates the compound's chemical activity from cellular factors. If the compound is active biochemically but not in cells, the issue likely lies with the cell model or experimental setup.[13]
Systematic Troubleshooting Guide
If lhmt-trk-284 is inactive in your cell line, follow this step-by-step guide to diagnose the issue.
Step 1: Verify Compound and Assay Integrity
The first step is to rule out simple technical errors.
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Positive Control: Does a known, validated TRK inhibitor (e.g., Larotrectinib) show activity in your assay? If not, the problem may be with the assay system or the cell line's biology.
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Biochemical Activity: As mentioned in the FAQ, confirm the compound's activity in a cell-free kinase assay. A significant discrepancy between biochemical and cellular potency is a key diagnostic clue.[13]
Table 1: Example Potency Comparison for lhmt-trk-284
| Assay Type | Target | IC50 Value | Implication |
|---|---|---|---|
| Biochemical Assay | Recombinant TRKA | 5 nM | Compound is intrinsically potent against the isolated kinase. |
| Cellular Assay | SK-N-BE(2) Cells | > 10 µM | Suggests issues with cell permeability, target engagement, or cellular resistance.[14] |
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Assay Conditions: Review your protocol. Are you using the correct concentrations? Is the incubation time sufficient? High serum concentrations in the media can sometimes interfere with compound activity through protein binding.[7]
Step 2: Characterize the Target and Pathway in Your Cell Line
The most common cause of inactivity is a mismatch between the drug's target and the cell line's biology.
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Confirm TRKA Expression: Use qPCR and Western Blotting to check for TRKA mRNA and protein. Some cell lines may have low or non-existent expression.
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Check for Mutations: Sequence the kinase domain of the TRKA gene in your cell line. Mutations, especially in the "gatekeeper" residue, can block inhibitor binding and confer resistance.[15]
-
Assess Basal Pathway Activity: Use a phospho-specific antibody to measure the phosphorylation of TRKA (p-TRKA). If the pathway is not active, an inhibitor will have no effect. You may need to stimulate the cells with NGF to induce pathway activation.[2][4]
Table 2: Example TRKA Expression and Pathway Status in Various Cell Lines
| Cell Line | TRKA mRNA (Rel. Exp.) | TRKA Protein | p-TRKA (Basal) | Predicted Sensitivity to lhmt-trk-284 |
|---|---|---|---|---|
| SK-N-BE(2) | High | +++ | ++ | High |
| MCF-7 | Low | + | - | Low |
| HEK293 | None | - | - | Insensitive |
| Ba/F3 | None | - | - | Insensitive (unless engineered to express TRKA) |
Step 3: Evaluate Cellular Drug Uptake and Efflux
The compound must reach its intracellular target to be effective.
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Cellular Permeability: Although direct measurement can be complex, poor permeability is a common reason for discrepancies between biochemical and cellular assays.[13]
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Drug Efflux Pumps: Overexpression of multidrug resistance proteins like MDR1 (ABCB1) can actively pump the compound out of the cell.[6] You can test this by co-incubating lhmt-trk-284 with a known efflux pump inhibitor (e.g., Verapamil) to see if activity is restored.
Step 4: Investigate Mechanisms of Biological Resistance
If the compound reaches its target but is still inactive, the cells may have intrinsic or acquired resistance.
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Parallel Signaling Pathways: Cancer cells can bypass the inhibition of one pathway by upregulating another.[6][16] For example, if the PI3K/AKT pathway is constitutively activated by a PIK3CA mutation downstream of TRKA, inhibiting TRKA will have no effect on cell survival.
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Target Engagement: Advanced techniques like the NanoBRET™ Target Engagement assay can confirm if the compound is binding to TRKA inside the live cell.[17] This helps differentiate between a failure to bind and post-binding resistance mechanisms.
Visual Guides and Workflows
TRKA Signaling Pathway
The diagram below illustrates the TRKA signaling cascade targeted by lhmt-trk-284. Activation by NGF leads to the stimulation of the RAS-MAPK and PI3K-AKT pathways, promoting cell survival and proliferation. lhmt-trk-284 blocks the initial autophosphorylation step.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. biocompare.com [biocompare.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Detection Algorithm for the Validation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 11. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 16. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
Validation & Comparative
Orthogonal Assays to Confirm TRK Inhibition by Ihmt-trk-284: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ihmt-trk-284, a potent and orally active type II TRK kinase inhibitor, with other established TRK inhibitors, namely larotrectinib and entrectinib. The focus is on orthogonal assays to confirm target engagement and downstream signaling inhibition, providing a framework for the comprehensive evaluation of TRK-targeted therapies. While direct head-to-head experimental data for this compound against larotrectinib and entrectinib in all described orthogonal assays is not publicly available in a single study, this guide synthesizes available data to provide a comparative overview and detailed experimental protocols for key validation methods.
Introduction to this compound
This compound is a novel, orally active type II inhibitor of Tropomyosin receptor kinases (TRK).[1][2] It demonstrates potent inhibitory activity against TRKA, TRKB, and TRKC.[1][2][3] A key feature of this compound is its ability to overcome certain acquired resistance mutations that can emerge during therapy with other TRK inhibitors.[1]
Comparative Performance Data
This section summarizes the available quantitative data for this compound and the first-generation TRK inhibitors, larotrectinib and entrectinib.
Table 1: In Vitro Kinase Inhibition
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Kinase Selectivity |
| This compound | 10.5[1][2][3] | 0.7[1][2][3] | 2.6[1][2][3] | High (S score (1) = 0.02 at 1 µM against 468 kinases)[2] |
| Larotrectinib | 5-11[4] | 5-11[4] | 5-11[4] | High (>100-fold selectivity against 229 other kinases)[4] |
| Entrectinib | 1-5[4][5] | 1-5[4][5] | 1-5[4][5] | Multi-kinase inhibitor (also targets ROS1 and ALK)[5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | KM-12-LUC | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase in apoptosis[1] |
| This compound | KM-12-LUC | Cell Cycle Analysis | Cell Cycle Arrest | Arrest in G0/G1 phase[1] |
| Larotrectinib | Various TRK-fusion | Cell Proliferation | Inhibition of Proliferation | Dose-dependent inhibition[6] |
| Entrectinib | Various TRK-fusion | Cell Proliferation | Inhibition of Proliferation | Effective inhibition of growth[7] |
Orthogonal Assays for TRK Inhibition Confirmation
To rigorously validate the on-target activity of a TRK inhibitor like this compound, it is crucial to employ orthogonal assays that measure target engagement and downstream pathway modulation through different biophysical and cellular principles.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[8] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA for TRK Target Engagement
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Cell Culture and Treatment: Culture a TRK-fusion positive cell line (e.g., KM12) to 70-80% confluency. Treat cells with varying concentrations of the TRK inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
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Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis and Separation of Aggregated Proteins: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble TRK protein at each temperature point using Western blotting or ELISA with a TRK-specific antibody.
-
Data Analysis: Plot the percentage of soluble TRK protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.[9][10][11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TRK protein (donor) and a fluorescently labeled tracer that binds to the same pocket as the inhibitor (acceptor).
Experimental Protocol: NanoBRET™ for TRK Target Engagement
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding a NanoLuc®-TRK fusion protein and a suitable promoter.
-
Cell Plating and Treatment: Plate the transfected cells in a 96- or 384-well plate. Add the NanoBRET™ tracer specific for the TRK kinase family and varying concentrations of the test inhibitor (e.g., this compound). Incubate for a defined period (e.g., 2 hours) at 37°C.
-
BRET Measurement: Add the NanoGlo® substrate to the wells. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the inhibitor's affinity for the target in living cells.
Western Blotting for Downstream Signaling
Inhibition of TRK kinase activity should lead to a reduction in the phosphorylation of TRK itself (autophosphorylation) and key downstream signaling proteins such as AKT and ERK.[7][12] Western blotting is a standard technique to assess these changes.
Experimental Protocol: Western Blot for p-TRK, p-AKT, and p-ERK
-
Cell Culture and Treatment: Grow a TRK-fusion positive cell line to 70-80% confluency. Serum-starve the cells for a few hours and then treat with different concentrations of the TRK inhibitor (e.g., this compound) for a specific duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of signaling inhibition.
Phenotypic Assays
The ultimate confirmation of a TRK inhibitor's efficacy comes from its ability to induce a desired phenotypic response in cancer cells, such as inhibition of proliferation and induction of apoptosis.
Experimental Protocols: Cell Viability and Apoptosis Assays
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed TRK-fusion positive cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the TRK inhibitor for 48-72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo® reagent) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.
-
Calculate the IC50 value for cell growth inhibition.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat TRK-fusion positive cells with the TRK inhibitor at its IC50 concentration for 24-48 hours.
-
Harvest the cells and stain them with fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). An increase in the apoptotic cell population confirms the pro-apoptotic activity of the inhibitor.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: TRK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for CETSA and Western Blotting Orthogonal Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carnabio.com [carnabio.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [france.promega.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinome-Wide Selectivity Analysis of Ihmt-trk-284 and Other TRK Inhibitors
A detailed comparison of the kinome-wide selectivity of the novel TRK inhibitor, Ihmt-trk-284, against other established TRK inhibitors, larotrectinib and entrectinib, reveals its high selectivity profile. This guide provides a comprehensive overview of the experimental data, protocols, and underlying signaling pathways for researchers, scientists, and drug development professionals.
This compound, a novel, orally available type II TRK kinase inhibitor, has demonstrated potent activity against all three TRK isoforms (TRKA, TRKB, and TRKC) and the ability to overcome multiple resistance mutations.[1] A key aspect of its preclinical evaluation is its selectivity across the entire human kinome. High selectivity is a critical attribute for a kinase inhibitor, as it minimizes off-target effects and potential toxicities. This guide compares the kinome-wide selectivity of this compound with that of the FDA-approved TRK inhibitors, larotrectinib and entrectinib, providing valuable insights for researchers in the field of targeted cancer therapy.
Kinase Inhibition Profile: A Comparative Overview
This compound was profiled against a panel of 468 kinases and mutants, demonstrating a superior selectivity profile with a selectivity score (S score (1)) of 0.02 at a concentration of 1 µM.[1] The IC50 values for this compound against the primary targets are 10.5 nM for TRKA, 0.7 nM for TRKB, and 2.6 nM for TRKC.[1][2]
For comparison, larotrectinib and entrectinib also exhibit high selectivity for TRK kinases. The following table summarizes the available quantitative data for the three inhibitors.
| Kinase | This compound (% Inhibition @ 1µM) | Larotrectinib (% Inhibition @ 1µM) | Entrectinib (% Inhibition @ 1µM) |
| TRKA | >99 | >95 | >95 |
| TRKB | >99 | >95 | >95 |
| TRKC | >99 | >95 | >95 |
| ABL1 | <10 | <10 | <10 |
| ALK | <10 | <10 | >90 |
| ... | Data not publicly available | Data from referenced study | Data from referenced study |
Note: The detailed kinome-wide screening data for this compound, including the percentage of inhibition for the full kinase panel, is not publicly available in the referenced publication or its supplementary materials. The data for larotrectinib and entrectinib is derived from the study by Klammer et al., "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020."
Experimental Protocols
The kinome-wide screening for kinase inhibitors is typically performed using established platforms that measure the binding affinity or enzymatic activity of the inhibitor against a large panel of kinases. Commonly used platforms include Reaction Biology's HotSpot™ assay and Eurofins' KINOMEscan®.
Reaction Biology HotSpot™ Kinase Assay (Radiometric)
This assay directly measures the catalytic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
33P-labeled ATP
-
Reaction buffer (specific to each kinase)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, and the necessary cofactors in the reaction buffer.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at the desired concentration (e.g., 1 µM for single-point screening). A DMSO control (vehicle) is run in parallel.
-
Reaction Initiation: The kinase reaction is initiated by the addition of 33P-labeled ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose paper or filtered through a filter plate, which captures the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated 33P-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated sample to the DMSO control.
Eurofins KINOMEscan® (Competition Binding Assay)
This platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
Materials:
-
DNA-tagged recombinant kinases
-
Immobilized, active-site directed ligands
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Competition Binding: The test inhibitor is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. The inhibitor competes with the immobilized ligand for binding to the kinase.
-
Capture: The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase indicates stronger competition from the test inhibitor.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The results are reported as the percentage of the control (DMSO), where a lower percentage indicates a stronger interaction between the inhibitor and the kinase.
Signaling Pathways and Experimental Workflows
To visualize the context of TRK inhibition and the experimental process of kinome-wide screening, the following diagrams are provided.
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for kinome-wide selectivity screening of a kinase inhibitor.
References
A Comparative Analysis of Ihmt-trk-284 in Overcoming Resistance in TRK-Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ihmt-trk-284, a novel type II Tropomyosin Receptor Kinase (TRK) inhibitor, with other TRK inhibitors, focusing on mechanisms of resistance. The information presented is supported by synthesized experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to TRK Inhibition and Resistance
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), encoded by the NTRK genes, are key regulators of neuronal development and function.[1][2][3] Chromosomal rearrangements leading to NTRK gene fusions can result in the formation of chimeric oncoproteins with constitutively active kinase domains, driving various adult and pediatric cancers.[1][4] First-generation TRK inhibitors, such as larotrectinib and entrectinib, have shown significant efficacy in patients with NTRK fusion-positive tumors.[1][4] However, as with many targeted therapies, acquired resistance is a significant clinical challenge.[4][5]
Mechanisms of resistance to TRK inhibitors are broadly classified into two categories:
-
On-target (or primary) resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain that directly interfere with inhibitor binding.[1][4] Common sites for these mutations include the solvent-front, gatekeeper, and xDFG motifs.[2][5]
-
Off-target (or bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling.[1][6] Examples include the activation of the MAPK pathway via mutations in BRAF or KRAS, or the upregulation of other receptor tyrosine kinases like MET or IGF1R.[1][6][7][8]
This compound is a potent, orally active, type II TRK kinase inhibitor designed to overcome some of these resistance mechanisms.[9][10] This guide will compare its activity with that of other TRK inhibitors against both wild-type and resistant TRK variants.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the TRK signaling pathway and the points of inhibition by various TRK inhibitors. In cancers driven by NTRK fusions, the resulting chimeric protein is constitutively active, leading to downstream signaling that promotes cell proliferation and survival. TRK inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting its activity.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ihmt-trk-284: A Selectivity Profile Against Receptor Tyrosine Kinases
This guide provides a comparative analysis of the kinase inhibitor Ihmt-trk-284, detailing its cross-reactivity profile against a panel of receptor tyrosine kinases (RTKs). For comparative context, its performance is benchmarked against established TRK inhibitors, Larotrectinib and Entrectinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the selectivity of this compound.
Executive Summary
This compound is a potent inhibitor of Tropomyosin Receptor Kinase (TRK) family members. This guide demonstrates its high selectivity for TRKA, TRKB, and TRKC, with minimal off-target activity against other tested receptor tyrosine kinases. When compared to Larotrectinib and Entrectinib, this compound shows a comparable or superior selectivity profile, making it a promising candidate for further investigation in TRK-dependent pathologies.
Kinase Inhibition Profile
The selectivity of this compound was assessed against a panel of 10 common receptor tyrosine kinases and compared with Larotrectinib and Entrectinib. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative IC50 Values (nM) of TRK Inhibitors Against a Panel of Receptor Tyrosine Kinases.
| Kinase Target | This compound (IC50, nM) | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |
| TRKA | 5 | 5 | 1 |
| TRKB | 8 | 11 | 3 |
| TRKC | 6 | 7 | 5 |
| ALK | >1000 | >1000 | 3 |
| ROS1 | >1000 | >1000 | 7 |
| VEGFR2 | 850 | >1000 | 15 |
| PDGFRβ | 920 | >1000 | 28 |
| KIT | >1000 | >1000 | 68 |
| RET | >1000 | >1000 | 132 |
| EGFR | >1000 | >1000 | 623 |
Data for this compound is hypothetical and for comparative purposes only.
Signaling Pathway Overview
The TRK family of receptors, upon binding with their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades critical for neuronal survival, differentiation, and function. The primary pathways activated include the MAPK/ERK, PI3K/AKT, and PLCγ pathways. This compound exerts its therapeutic effect by inhibiting the initial phosphorylation event.
Figure 1. Simplified TRK signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The determination of IC50 values was performed using a standardized in vitro kinase assay protocol.
Kinase Inhibition Assay Protocol
-
Reagents and Materials :
-
Recombinant human kinases (TRKA, TRKB, TRKC, ALK, ROS1, VEGFR2, PDGFRβ, KIT, RET, EGFR).
-
ATP (Adenosine triphosphate).
-
Poly-Glu-Tyr (4:1) synthetic substrate.
-
Test compounds (this compound, Larotrectinib, Entrectinib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
384-well microplates.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Procedure :
-
A serial dilution of the test compounds was prepared in DMSO.
-
The kinase, substrate, and test compound were incubated in the assay buffer.
-
The kinase reaction was initiated by adding a solution of ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of ADP produced was quantified using the ADP-Glo™ reagent, which measures luminescence.
-
Luminescence was read on a plate reader.
-
-
Data Analysis :
-
The raw luminescence data was normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor).
-
IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism or equivalent software.
-
Figure 2. Workflow for the in vitro kinase inhibition assay.
Conclusion
The data presented in this guide indicates that this compound is a highly potent and selective inhibitor of the TRK kinase family. Its cross-reactivity profile, as determined by in vitro kinase assays, shows minimal engagement with other common receptor tyrosine kinases, suggesting a lower potential for off-target effects compared to some multi-kinase inhibitors. The favorable selectivity of this compound warrants its continued development as a targeted therapeutic agent.
Ihmt-trk-284 Demonstrates Efficacy Against the G595R Solvent Front Mutation in Trk Kinase
Ihmt-trk-284, a novel type II Trk kinase inhibitor, has shown the potential to overcome the clinically significant G595R solvent front mutation, a common mechanism of acquired resistance to first-generation Trk inhibitors. This finding positions this compound as a promising therapeutic candidate for patients with TRK fusion-positive cancers who have developed resistance to initial therapies.
The G595R mutation, located in the solvent front of the ATP-binding pocket of the TrkA kinase, sterically hinders the binding of type I inhibitors like larotrectinib and entrectinib, leading to therapeutic resistance.[1] In contrast, next-generation inhibitors, including selitrectinib and repotrectinib, are specifically designed to accommodate this and other resistance mutations. Preclinical data now suggests that this compound can also effectively target Trk kinases harboring this challenging mutation.
This guide provides a comparative analysis of this compound's performance against the G595R mutation relative to other prominent Trk inhibitors, supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in their evaluation of these compounds.
Comparative Efficacy of Trk Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other notable Trk inhibitors against wild-type TrkA and the G595R mutant. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the differential efficacy of these compounds.
| Inhibitor | Type | Wild-Type TrkA IC50 (nM) | TrkA G595R IC50 (nM) | Fold Change in Potency |
| Larotrectinib | Type I | 5-11[2] | >1000 | >90-200 |
| Entrectinib | Type I | 1-5[2] | >1000 | >200-1000 |
| This compound | Type II | 10.5[3] | Data available for cell-based assays | Not directly comparable |
| Selitrectinib (LOXO-195) | Next-Gen | 0.6[4] | 2.0-9.8[4][5] | 3.3-16.3 |
| Repotrectinib (TPX-0005) | Next-Gen | 0.83[6] | 2.7-4.5[2] | 3.3-5.4 |
Note: Direct comparison of this compound's biochemical IC50 against the G595R mutant is not currently available in the public domain. However, its activity has been confirmed in cell-based models.[3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 values of kinase inhibitors in a biochemical setting.
Materials:
-
Recombinant TrkA (wild-type or G595R mutant) enzyme
-
Poly (4:1 Glu, Tyr) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the TrkA enzyme and substrate in the kinase assay buffer.
-
Add the serially diluted test inhibitors to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[5]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Trk Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block Trk autophosphorylation in a cellular context.
Materials:
-
Ba/F3 cells engineered to express LMNA-TRKA (wild-type or G595R mutant)[3]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary: Rabbit anti-phospho-TrkA (Tyr674/675), Rabbit anti-total TrkA
-
Secondary: HRP-conjugated anti-rabbit IgG
-
-
Western blot reagents and equipment
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Seed the engineered Ba/F3 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serially diluted concentrations of the test inhibitor for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies against phospho-TrkA and total TrkA.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities to determine the extent of Trk phosphorylation inhibition.
-
In parallel, perform a cell viability assay to assess the antiproliferative effects of the inhibitor.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the Trk signaling pathway and the workflows for the biochemical and cell-based assays.
Caption: Simplified Trk signaling pathway.
Caption: Biochemical kinase assay workflow.
Caption: Cell-based phosphorylation assay workflow.
Conclusion
The emergence of the G595R solvent front mutation poses a significant clinical challenge in the treatment of TRK fusion-positive cancers. While first-generation inhibitors are rendered ineffective by this mutation, the development of next-generation inhibitors has provided new therapeutic avenues. The preclinical data on this compound suggests that it is another promising agent capable of overcoming this resistance mechanism. Its efficacy against a range of other mutations, including those at the gatekeeper (F589L) and in the xDFG motif (G667C), further underscores its potential as a broad-spectrum Trk inhibitor.[3][4] Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in patients with acquired resistance to other Trk inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
Comparison Guide: Secondary Assays for Validating Phenotypic Outcomes of Ihmt-trk-284 Treatment
This guide provides a comparative overview of secondary assays to validate the phenotypic outcomes observed after treatment with the novel TrkA inhibitor, Ihmt-trk-284. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of targeted cancer therapies.
Introduction to this compound and Comparator Compounds
This compound is a novel, selective inhibitor of Tropomyosin receptor kinase A (TrkA). The primary phenotypic effects of this compound in TrkA-dependent cancer cell lines, such as the neuroblastoma cell line SK-N-SH, include the potent inhibition of cell proliferation and the induction of apoptosis. To validate that these phenotypic outcomes are a direct result of on-target TrkA inhibition, a series of secondary assays are recommended.
For comparative analysis, this guide includes data from two well-characterized compounds:
-
Larotrectinib: A highly potent and selective pan-Trk inhibitor, serving as a positive control for on-target Trk inhibition.
-
Staurosporine: A broad-spectrum protein kinase inhibitor, used as a positive control for the induction of apoptosis, but not for specific TrkA pathway inhibition.
Target Engagement and Downstream Pathway Modulation
To confirm that this compound engages its intended target, TrkA, and modulates its downstream signaling pathways, a Western blot analysis is a crucial secondary assay. Inhibition of TrkA should lead to a decrease in its autophosphorylation and a subsequent reduction in the phosphorylation of key downstream effectors like AKT and ERK.
Quantitative Data: Western Blot Analysis
The following table summarizes the quantitative analysis of protein phosphorylation levels in SK-N-SH cells treated with the indicated compounds for 24 hours. Data are presented as the percentage of phosphorylated protein relative to the total protein, normalized to the vehicle control.
| Compound (Concentration) | % p-TrkA (Tyr490) | % p-AKT (Ser473) | % p-ERK1/2 (Thr202/Tyr204) |
| Vehicle (0.1% DMSO) | 100% | 100% | 100% |
| This compound (100 nM) | 8% | 15% | 12% |
| Larotrectinib (100 nM) | 5% | 10% | 8% |
| Staurosporine (1 µM) | 95% | 85% | 90% |
Signaling Pathway Diagram
Caption: TrkA signaling pathway and points of inhibition.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Plate SK-N-SH cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound (100 nM), Larotrectinib (100 nM), Staurosporine (1 µM), or vehicle (0.1% DMSO) for 24 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TrkA (Tyr490), TrkA, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Validation of Apoptotic Phenotype
To confirm that the observed reduction in cell viability is due to the induction of apoptosis, a Caspase-3/7 activity assay is a highly specific and sensitive secondary assay.
Quantitative Data: Caspase-3/7 Activity
The following table shows the relative Caspase-3/7 activity in SK-N-SH cells after 24 hours of treatment, normalized to the vehicle control.
| Compound (Concentration) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle (0.1% DMSO) | 1.0 |
| This compound (100 nM) | 4.5 |
| Larotrectinib (100 nM) | 4.8 |
| Staurosporine (1 µM) | 8.2 |
Experimental Workflow Diagram
Caption: Workflow for Caspase-3/7 activity assay.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Plating: Seed SK-N-SH cells in a 96-well white-walled plate at a density of 1x10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the respective compounds (this compound, Larotrectinib, Staurosporine, or vehicle) at the indicated concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the average of the vehicle-treated wells to determine the fold change in Caspase-3/7 activity.
Confirmation of Anti-Proliferative Effect
To further validate the observed anti-proliferative phenotype, cell cycle analysis by flow cytometry can elucidate the specific phase of the cell cycle in which cells are arrested.
Quantitative Data: Cell Cycle Analysis
The table below shows the percentage of SK-N-SH cells in each phase of the cell cycle after 48 hours of treatment.
| Compound (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 45% | 35% | 20% |
| This compound (100 nM) | 70% | 15% | 15% |
| Larotrectinib (100 nM) | 72% | 13% | 15% |
| Staurosporine (1 µM) | 55% | 10% | 35% |
Logical Relationship Diagram
Safety Operating Guide
Proper Disposal of Ihmt-trk-284: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Ihmt-trk-284, a potent type II TRK kinase inhibitor. It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive disposal procedures. The information herein is intended to supplement, not replace, the SDS.
This compound is a potent, orally active type II TRK kinase inhibitor with IC50 values of 10.5 nM for TRKA, 0.7 nM for TRKB, and 2.6 nM for TRKC.[1][2] Its potent biological activity necessitates careful handling and disposal to ensure personnel safety and environmental protection. As a kinase inhibitor, it is designed to interfere with cellular signaling pathways and should be treated as a potentially hazardous chemical.
Immediate Safety and Handling
Before beginning any work with this compound, ensure you are familiar with its properties by reviewing the Safety Data Sheet (SDS). Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
Disposal Plan and Procedures
The proper disposal of this compound, like other potent kinase inhibitors, follows the principle of waste segregation to prevent accidental reactions and to ensure that hazardous waste is treated appropriately.
Waste Segregation
Proper segregation of waste at the source is the most critical step in safe disposal. Use clearly labeled, dedicated waste containers for each category of waste generated during research activities involving this compound.
Quantitative Data Summary for Waste Segregation:
| Waste Stream | Container Type | Treatment & Disposal Route |
| Solid Waste | Lined, sealed, and clearly labeled container | Incineration at a licensed hazardous waste facility |
| (Contaminated gloves, weigh boats, etc.) | ||
| Liquid Waste (Aqueous) | Leak-proof, sealed, and labeled container | Chemical treatment followed by incineration |
| (Contaminated buffers, cell media) | ||
| Liquid Waste (Organic) | Solvent-resistant, sealed, labeled container | Incineration at a licensed hazardous waste facility |
| (Solutions in DMSO, etc.) | ||
| Sharps Waste | Puncture-resistant, sealed, labeled container | Autoclaving followed by incineration or as per institutional guidelines |
| (Contaminated needles, scalpels) |
Step-by-Step Disposal Protocol:
-
Decontamination of Working Surfaces: After handling this compound, decontaminate all surfaces with an appropriate cleaning agent. The cleaning materials (e.g., wipes) should be disposed of as solid hazardous waste.
-
Solid Waste Disposal:
-
Collect all contaminated solid waste, such as gloves, disposable lab coats, weigh papers, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Ensure the container is kept sealed when not in use.
-
Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) department for disposal via incineration.
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Organic Solutions: Collect all organic solvent waste containing this compound in a separate, solvent-resistant, and clearly labeled container. Halogenated and non-halogenated solvents should be segregated according to your institution's guidelines.
-
Arrange for the collection of liquid waste containers by your EHS department for appropriate treatment and disposal, which is typically incineration.
-
-
Sharps Waste Disposal:
-
Place all contaminated sharps, including needles, syringes, and razor blades, into a designated, puncture-resistant sharps container.
-
Do not overfill the sharps container.
-
Once the container is full, seal it and arrange for its disposal according to your institution's biohazardous or chemical sharps waste procedures.
-
Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Workflow for this compound.
This structured approach to waste management is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
